Thioguanosine
Description
RN given refers to cpd without isomeric designation
Structure
2D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-10-13-7-4(8(20)14-10)12-2-15(7)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJAMXESTUWLO-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018977 | |
| Record name | 6-Thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-31-4 | |
| Record name | Thioguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Thioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-mercaptopurin-9-ylriboside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C558LI0K8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of 6 Thioguanosine Action
Intracellular Biotransformation and Metabolic Activation
As a prodrug, 6-thioguanine (B1684491) (6-TG) requires extensive intracellular metabolism to be converted into its pharmacologically active forms, the 6-thioguanine nucleotides (6-TGNs). tandfonline.comaacrjournals.orgnih.govnih.gov This bioactivation is a critical determinant of its cytotoxic potential.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Mediated Conversion to Thio-Guanosine Monophosphate (TGMP)
The initial and rate-limiting step in the activation of 6-thioguanine is its conversion to 6-thioguanosine monophosphate (TGMP). tandfonline.comnih.govwikipedia.orgdiva-portal.org This reaction is catalyzed by the purine (B94841) salvage pathway enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which competes for both hypoxanthine (B114508) and guanine (B1146940). wikipedia.orgdrugbank.com HGPRT facilitates the transfer of a phosphoribosyl group from 5-phospho-D-ribose-1-pyrophosphate (PRPP) to the thiopurine base. pharmgkb.org This conversion is more direct than the activation of other thiopurines like 6-mercaptopurine (B1684380), which requires additional enzymatic steps to form TGMP. diva-portal.orgoncohemakey.com The activity of HGPRT has been shown to correlate with the peak concentrations of 6-TGNs formed. nih.gov The accumulation of high intracellular concentrations of TGMP can interfere with the synthesis of guanine nucleotides. wikipedia.orgdrugbank.com
Further Phosphorylation to Thioguanosine Diphosphate (B83284) (TGDP) and Triphosphate (TGTP)
Following its formation, TGMP undergoes sequential phosphorylation to become this compound diphosphate (TGDP) and subsequently this compound triphosphate (TGTP). tandfonline.comnih.govwikipedia.orgdiva-portal.orgkarger.com These phosphorylation steps are carried out by cellular kinases, the same enzymes responsible for metabolizing natural guanine nucleotides. drugbank.com The collective term for TGMP, TGDP, and TGTP is 6-thioguanine nucleotides (6-TGNs). nih.govwikipedia.orguni-muenchen.de Furthermore, the diphosphate form, TGDP, can be converted by ribonucleotide reductase to its deoxyribosyl analog, 6-thiodeoxyguanosine diphosphate (6-TdGDP), which is then phosphorylated to 6-thiodeoxyguanosine triphosphate (6-TdGTP). tandfonline.com It is this deoxy-triphosphate form, along with TGTP, that represents the ultimate active metabolites responsible for the compound's effects on DNA and RNA. tandfonline.comnih.govpharmgkb.org 6-thio-GTP is an active metabolite of both 6-thioguanine and the immunosuppressive drug azathioprine. caymanchem.com
Nudix Hydrolase 15 (NUDT15) Activity in Metabolite Inactivation Pathways
The Nudix Hydrolase 15 (NUDT15) enzyme plays a crucial role in the inactivation of 6-thioguanine's active metabolites, thereby modulating its cytotoxicity. hee.nhs.ukiu.edu NUDT15 functions as a negative regulator by catalyzing the dephosphorylation of the cytotoxic triphosphate forms (TGTP and TdGTP) back to the less toxic monophosphate form (TGMP). iu.eduarupconsult.comrprdx.comresearchgate.netashpublications.orgplos.orgoncotarget.com This action prevents the excessive accumulation of active triphosphates and their subsequent incorporation into nucleic acids. nih.gov Genetic variants in the NUDT15 gene can lead to reduced or deficient enzyme activity. hee.nhs.ukrprdx.com Individuals with such variants are unable to effectively inactivate the thiopurine metabolites, leading to an accumulation of TGTP and TdGTP, increased DNA incorporation, and a higher risk of toxicity. arupconsult.comashpublications.orgnih.gov The frequency of these genetic variants is notably higher in individuals of Asian and Hispanic descent. hee.nhs.ukrprdx.comoncotarget.comstjude.org
Nucleic Acid Incorporation and Functional Consequences
A primary mechanism of 6-thioguanine's action is its incorporation as a fraudulent base into the nucleic acids of dividing cells, which is a prerequisite for its cytotoxicity. aacrjournals.orgoup.comaacrjournals.orgoup.comnih.gov
Incorporation into Deoxyribonucleic Acid (DNA)
The metabolically active form, 6-thiodeoxyguanosine triphosphate (TdGTP), serves as a substrate for DNA polymerase and is incorporated into the DNA strand during the S-phase of the cell cycle. tandfonline.comwikipedia.orgpharmgkb.orgoncohemakey.com This incorporation of 6-thioguanine (S6G) is a critical event leading to cytotoxicity. aacrjournals.orgaacrjournals.orgoup.compharmgkb.org Once embedded in the DNA, 6-thioguanine can lead to significant cellular damage, including the induction of single and double-strand breaks, DNA-protein cross-links, and sister chromatid exchanges. pharmgkb.orgnih.govcaymanchem.comnih.gov The cytotoxic effects are often delayed, manifesting in the second cell cycle following incorporation. nih.govacs.org The presence of S6G in the DNA template can impair the elongation of the newly synthesized strand, contributing to the observed DNA damage. nih.gov
The substitution of guanine with 6-thioguanine perturbs the stability of the DNA duplex, although it does not cause a major structural distortion. oup.comnih.govcaymanchem.comresearchgate.net The replacement of a canonical Guanine-Cytosine (G•C) base pair with a 6-Thioguanine-Cytosine (S6G•C) pair moderately decreases the thermal and thermodynamic stability of the DNA duplex. oup.com This destabilization is attributed to alterations in hydrogen bonding, as the N-H---S hydrogen bonds in an S6G•C pair are weaker and longer than the N-H---O bonds in a G•C pair. oup.com
Research on the thermodynamic properties of DNA duplexes containing S6G has provided specific insights into these stability changes. oup.comnih.gov
The destabilizing effect of an S6G•C pair is less pronounced than that caused by a G•T mismatch. oup.com However, the incorporation of S6G significantly decreases the stability of its pairing with cytosine while slightly increasing the stability of a mismatch with thymine (B56734). nih.gov This subtle disruption of DNA stability, rather than a large structural change, is believed to contribute to the cytotoxic mechanism of the compound. oup.comnih.gov
Table of Mentioned Compounds
Induction of DNA Damage: Cross-links, Single-Strand Breaks, and Interstrand Cross-links
The cytotoxic effects of 6-thioguanine (6-TG), the parent compound of 6-thioguanosine, are significantly mediated through its incorporation into DNA and the subsequent induction of various forms of DNA damage. caymanchem.comnih.gov Following its metabolic conversion to 6-thioguanosine triphosphate, it is incorporated into the DNA duplex. nih.gov This integration is a critical step that leads to a delayed cytotoxic response, often halting the cell cycle in the G2 phase after a round of replication. nih.gov
The presence of 6-thioguanine within the DNA structure is a catalyst for several types of damage, including the formation of single- and double-strand breaks. nih.govoncotarget.com Furthermore, it can lead to cross-linking events, both between DNA and proteins and between DNA strands (interstrand cross-links). nih.govpharmgkb.orgaacrjournals.org Reactive oxygen species (ROS) play a significant role in this process. aacrjournals.org Cells with DNA-incorporated 6-TG are hypersensitive to ROS, which can be generated through various means. aacrjournals.org These ROS can oxidize the 6-TG within the DNA, leading to the formation of lesions like guanine-6 sulfonate (GSO3) and interstrand cross-links, which can arrest DNA replication. aacrjournals.org
The formation of DNA-protein cross-links is another consequence of 6-TG incorporation, particularly when combined with UVA radiation. oncotarget.comacs.org Studies have identified that proteins involved in DNA repair and replication, such as PCNA, MSH2, and XPA, are susceptible to being cross-linked to DNA in cells treated with 6-TG and UVA. acs.org
Role of S6-Methylthioguanine Formation and Mismatch Recognition by Repair Systems (e.g., hMutSα)
A crucial aspect of 6-thioguanosine's mechanism of action involves its in situ methylation and the subsequent interaction with the DNA mismatch repair (MMR) system. oup.comfrontiersin.org After 6-thioguanine (6-TG) is incorporated into DNA, a small fraction can be methylated by S-adenosylmethionine to form S6-methylthioguanine (S6-meTG). oup.comaacrjournals.orgnih.gov
This modified base, S6-meTG, has a propensity to mispair with thymine during the next cycle of DNA replication, creating S6-meTG:T mismatches. oup.comfrontiersin.org These mismatches, along with 6-TG:T mispairs, are recognized by the human mismatch recognition complex, hMutSα, which is a heterodimer of the hMSH2 and hMSH6 proteins. oup.comaacrjournals.orgoup.com The binding of hMutSα to these mismatches is a critical step that initiates a futile repair cycle. aacrjournals.orgoup.com This process is thought to be a primary contributor to the cytotoxicity induced by 6-TG. oup.com
Cells with a deficient MMR system are often resistant to the cytotoxic effects of 6-TG, highlighting the central role of MMR in mediating its activity. oup.comoup.com The recognition of the S6-meTG:T mismatch by hMutSα and the subsequent engagement of the MMR machinery lead to the introduction of DNA strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis. aacrjournals.orgresearchgate.net The interaction between S6-meTG and the MMR system is considered a key lethal event. capes.gov.br
Modulation of DNA Replication Fidelity and Base Mispairing
The incorporation of 6-thioguanine (6-TG) into the genome can significantly impact the fidelity of DNA replication. oup.comnih.gov Eukaryotic DNA polymerases have an intrinsic error rate, estimated to be between 10-4 to 10-5 nucleotides polymerized, which are typically corrected by proofreading and the mismatch repair (MMR) system. nih.gov The introduction of a fraudulent base like 6-TG disrupts this high-fidelity process.
Following its incorporation, 6-TG can lead to base mispairing. oup.com While it can pair with cytosine, it also has the potential to mispair with thymine, resulting in a 6-TG:T mismatch. oup.comoup.com Structural studies have shown that the S6G·T mismatch adopts a "wobble" conformation. nih.gov Interestingly, thermal stability experiments have suggested that the S6G-T mismatch can be more stable than the S6G-C pair. nih.govoup.com
Furthermore, the in vivo methylation of incorporated 6-TG to S6-methylthioguanine (S6-meTG) significantly increases the rate of miscoding. oup.comoup.com S6-meTG readily mispairs with thymine, leading to S6-meTG:T mismatches, which are recognized by the MMR system. oup.comoup.com This recognition and the subsequent futile repair attempts are a major source of the compound's cytotoxicity. oup.com The presence of 6-TG in DNA can also slow down DNA synthesis. nih.gov The destabilization of the DNA duplex at the site of 6-TG incorporation, characterized by a faster opening rate of the S6G•C pair compared to a normal G•C pair, may also contribute to replication errors. oup.com
Incorporation into Ribonucleic Acid (RNA)
Disruption of RNA Synthesis and Function
In addition to its incorporation into DNA, 6-thioguanosine is also integrated into ribonucleic acid (RNA). nih.govdrugbank.com Following its metabolic conversion, 6-thioguanosine triphosphate can be incorporated into RNA via phosphodiester linkages. drugbank.comtandfonline.com This incorporation has been observed in both messenger RNA (mRNA) and ribosomal RNA (rRNA). nih.gov
Analysis of RNA Population Dynamics via Nucleoside Recoding (e.g., TimeLapse Sequencing with s6G)
The unique properties of 6-thioguanosine (s6G) have been harnessed for advanced techniques to study RNA population dynamics. nih.govnih.govacs.org Metabolic labeling with nucleoside analogs allows for the distinction between newly synthesized and pre-existing RNA molecules. nih.govnih.gov 6-thioguanosine serves as a guanosine (B1672433) analog that can be used in such experiments. nih.govnih.govyale.edu
A technique known as TimeLapse sequencing (TimeLapse-seq) utilizes the chemical properties of s6G to track RNA turnover. nih.govyale.edu In this method, cells are treated with s6G, which gets incorporated into newly transcribed RNA. nih.gov The isolated total RNA is then treated with specific chemical reagents that "recode" the s6G. nih.govyale.edu Specifically, under oxidative nucleophilic-aromatic substitution conditions, the thiolated guanine is converted into an adenine (B156593) analog. nih.govnih.govyale.edu This chemical conversion results in a specific G-to-A mutation signature during reverse transcription and subsequent sequencing. nih.gov
By analyzing the frequency of these mutations, researchers can quantify the proportion of newly synthesized RNA for each transcript, providing a dynamic view of the transcriptome. nih.gov While the incorporation rate of s6G is lower than that of the uridine (B1682114) analog 4-thiouridine (B1664626) (s4U), the resulting mutation rate is significantly above background, enabling the analysis of RNA population dynamics across the entire transcriptome. nih.gov This methodology has expanded the toolkit for studying the life cycle of RNA molecules. nih.govacs.orgyale.edu Advanced bioinformatic tools, such as the EZbakR suite, have been developed to enhance the analysis of such nucleotide recoding RNA-seq data, including dual-labeling experiments with both s4U and s6G. biorxiv.org
Interference with Purine Metabolism Pathways
6-Thioguanine (6-TG) and its nucleoside form, 6-thioguanosine, exert a significant part of their effect by interfering with the de novo synthesis and interconversion of purine nucleotides. drugbank.comtandfonline.comnih.gov As a purine analog, 6-TG competes with the natural purine bases, hypoxanthine and guanine. drugbank.comtandfonline.com
Upon entering the cell, 6-TG is converted to its active nucleotide form, 6-thioguanylic acid (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). drugbank.comoncohemakey.com This is a critical activation step. oncohemakey.com The resulting TGMP can then interfere with purine metabolism in several ways:
Feedback Inhibition: TGMP provides a false feedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase, which is the first and rate-limiting enzyme in the de novo pathway of purine ribonucleotide synthesis. drugbank.com
Inhibition of IMP Dehydrogenase: TGMP also competitively inhibits the enzyme IMP dehydrogenase, which is responsible for the conversion of inosinic acid (IMP) to xanthylic acid (XMP), a precursor for guanine nucleotides. drugbank.com
Inhibition of De Novo Purine Biosynthesis
6-Thioguanosine, once intracellularly converted to its active metabolite, 6-thioguanosine monophosphate (TGMP), plays a significant role in disrupting the de novo synthesis of purine nucleotides. drugbank.comncats.io This pathway is fundamental for generating purines from simpler precursor molecules. A key target of TGMP is the enzyme amidophosphoribosyltransferase (ATase), which catalyzes the first committed step in this synthesis pathway. drugbank.compediatriconcall.comfda.gov By acting as a pseudofeedback inhibitor, TGMP effectively curtails the production of purine ribonucleotides. drugbank.comncats.iofda.gov This inhibition leads to a depletion of the cellular purine pool, thereby impeding DNA and RNA synthesis and ultimately cellular proliferation. drugbank.comnih.gov Studies have shown that TGMP is a potent inhibitor of amidophosphoribosyltransferase in leukemia cells. nih.gov
Inhibition of Purine Nucleotide Interconversions
Beyond its impact on de novo synthesis, 6-thioguanosine's metabolite, TGMP, also obstructs the interconversion of purine nucleotides. Specifically, TGMP competitively inhibits the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). drugbank.comncats.iofda.govwikipedia.org IMPDH is responsible for the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanine nucleotides. drugbank.comncats.iofda.govwikipedia.org By blocking this conversion, TGMP leads to a reduction in the pool of guanine nucleotides available for cellular processes. gpatindia.com Research in MOLT-4 human leukemia cells has demonstrated that 6-thioguanosine can decrease the basal activity of IMPDH, which is linked to its proliferation-blocking effects. nih.gov This dual inhibition of both de novo synthesis and interconversion pathways underscores the multifaceted approach by which 6-thioguanosine disrupts purine metabolism. drugbank.comfda.govhmdb.ca
Epigenetic Modulation Studies
Recent research has illuminated the role of 6-thioguanosine as an epigenetic modulator, influencing DNA methylation and histone modification, which are critical for gene expression regulation.
Effects on DNA Methyltransferase (DNMT) Expression and Activity
6-Thioguanosine has been shown to impact the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. activemotif.comnih.gov Specifically, treatment with 6-thioguanine (the base of 6-thioguanosine) can lead to a decrease in the expression of DNMT1, the maintenance methyltransferase. nih.govdovepress.comselleckchem.com This reduction in DNMT1 can occur through proteasome-mediated degradation. activemotif.comnih.govdovepress.com In breast cancer cells (MCF-7), 6-thioguanine treatment significantly decreased both the mRNA and protein levels of DNMT1. dovepress.com
| Cell Line | DNMT Isoform | Effect of 6-Thioguanine/6-Thioguanosine | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | DNMT1 | Decreased mRNA and protein expression | dovepress.com |
| Nalm6 (Lymphoid Cancer) | DNMT3A | Increased gene expression | researchgate.netkne-publishing.com |
| Nalm6 (Lymphoid Cancer) | DNMT3B | Decreased gene expression | researchgate.netkne-publishing.com |
| Jurkat T cells (Leukemia) | Global Cytosine Methylation | Decreased | medchemexpress.com |
Impact on Histone Deacetylase (HDAC3) Expression
In addition to its effects on DNA methylation, 6-thioguanine has been found to modulate the expression of histone deacetylases (HDACs), another key family of epigenetic regulators. Specifically, in the Nalm6 lymphoid cancer cell line, treatment with 6-thioguanine resulted in a significant decrease in the gene expression of HDAC3. researchgate.netkne-publishing.com Histone deacetylases are typically associated with transcriptional repression, so a reduction in HDAC3 expression could contribute to a more open chromatin state and the activation of gene expression. This finding suggests that the epigenetic influence of 6-thioguanosine extends beyond DNA methylation to include the complex machinery of histone modification. researchgate.net
Gene Expression and Cellular Pathway Modulation
The alterations in purine metabolism and epigenetic landscapes induced by 6-thioguanosine ultimately converge on the modulation of gene expression, profoundly affecting critical cellular pathways such as apoptosis.
Modulation of Apoptosis-Related Gene Expression
Studies have demonstrated that 6-thioguanosine and its parent compound, 6-thioguanine, can significantly alter the expression of genes involved in the apoptotic process. In MCF-7 breast cancer cells, treatment with 6-thioguanine led to an increase in the expression of several pro-apoptotic genes, including TP53, FAS, Caspase 3, and Caspase 9. dovepress.com Concurrently, the expression of the anti-apoptotic gene Bcl2 was decreased. dovepress.com The upregulation of Fas, a death receptor, suggests the activation of the extrinsic apoptosis pathway. dovepress.com The increased expression of p53, a critical tumor suppressor, can further enhance the activation of Fas. dovepress.com The activation of caspase-9 and caspase-3 indicates the involvement of the intrinsic and common executioner pathways of apoptosis, respectively. aacrjournals.org
| Gene | Function | Effect of 6-Thioguanine in MCF-7 Cells | Reference |
|---|---|---|---|
| TP53 | Tumor Suppressor, Pro-apoptotic | Increased expression | dovepress.com |
| FAS | Death Receptor, Pro-apoptotic | Increased expression | dovepress.com |
| Caspase 3 | Executioner Caspase, Pro-apoptotic | Increased expression | dovepress.com |
| Caspase 9 | Initiator Caspase, Pro-apoptotic | Increased expression | dovepress.com |
| Bcl2 | Anti-apoptotic | Decreased expression | dovepress.com |
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases, CDKN1A upregulation)
6-Thioguanine has been shown to induce cell cycle arrest at various phases, notably the G2/M phase. nih.govnih.gov In studies involving MCF-7 breast cancer cells, treatment with 6-TG led to an accumulation of cells in the G2/M phase, accompanied by a decrease in the G0/G1 and S phases. nih.gov This G2/M arrest is linked to the upregulation of Cyclin-Dependent Kinase Inhibitor 1A (CDKN1A), also known as p21. nih.govnih.gov The increased expression of CDKN1A can inhibit the activity of the CDK1/cyclin B complex, which is crucial for the G2/M transition. nih.gov
Further research on L1210 mouse leukemic cells revealed that continuous exposure to 6-TG resulted in an increased fraction of cells in the G2-M phase and a decrease in the G1 phase. nih.gov Interestingly, while the proportion of cells in the S phase remained constant, the rate of DNA synthesis decreased, suggesting an S-phase arrest as well. nih.gov However, the cytotoxic effects of 6-TG were primarily associated with a block in the second G2 phase after its addition. nih.gov
In other cell lines, such as human submaxillary carcinoma cells (A253), 6-TG and the related compound 6-mercaptopurine (6-MP) were found to increase the populations of cells in the subG1 and S phases, with a corresponding reduction in G1 phase cells. frontiersin.org This effect was associated with the suppression of cyclin D1, a key protein for G1 progression. frontiersin.org The incorporation of 6-thioguanine triphosphate (6-TGTP) into DNA during replication can trigger base pair mismatches, leading to cell cycle arrest and cell death. thermofisher.com
| Cell Line | Observed Effect | Key Molecular Changes | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | G2/M phase arrest | Upregulation of CDKN1A (p21) | nih.govnih.gov |
| L1210 (Mouse Leukemia) | G2-M and S phase arrest | Decreased DNA synthesis | nih.gov |
| A253 (Submaxillary Carcinoma) | Increase in subG1 and S phase, decrease in G1 | Suppression of cyclin D1 | frontiersin.org |
Influence on Cell Differentiation Processes
6-Thioguanine has demonstrated the ability to induce differentiation in certain leukemia cell lines. nih.govnih.gov Notably, in HL-60 promyelocytic leukemia cells that lack the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), 6-TG is an effective inducer of maturation. nih.gov Research suggests that the free base form of 6-TG is responsible for inducing differentiation, whereas its conversion to nucleotide forms leads to cytotoxicity and hinders the differentiation process. nih.gov
The potential of 6-TG to induce differentiation in parental HL-60 cells can be enhanced by co-administration with physiological purines like hypoxanthine or its nucleosides (inosine, deoxyinosine). nih.gov These compounds protect the cells from the cytotoxic effects of 6-TG by reducing the accumulation of 6-TG nucleotides. nih.gov This protection allows the differentiation-inducing properties of the free-base 6-TG to be expressed. nih.gov In one study, the combination of 0.5 microM 6-TG and 100 IU/ml of alpha-interferon produced the same level of HL-60 cell differentiation as each agent alone, indicating no synergistic effect on this process. nih.gov
Modulation of Immunogenic Pathways (e.g., T-cell activation)
6-Thioguanine can modulate the immune system, particularly by influencing T-cell responses. conicet.gov.ar Antitumor immune responses are heavily reliant on the activation of CD8+ cytotoxic T lymphocytes and CD4+ T helper cells. conicet.gov.ar Research has shown that treatment with 6-TG can increase the tumor mutational burden, which in turn can enhance the activation of immune-related pathways. conicet.gov.ar This heightened immunogenicity can make tumors more responsive to immune checkpoint inhibitors. conicet.gov.ar
In mouse models of melanoma, pre-treatment of tumor cells with 6-TG led to improved tumor control that was dependent on T-cells. conicet.gov.ar This effect was associated with an increase in T and NK immune cells within the tumor microenvironment. conicet.gov.ar However, 6-TG can also exhibit immunosuppressive effects. For instance, it can inhibit the cytokine-induced activation of natural killer (NK) cells. nih.gov The activation of T-cells is a complex process that depends on signals from the T-cell receptor and various costimulatory and inhibitory molecules on the T-cell surface. nih.gov The immunosuppressive activity of 6-TG may be linked to the inhibition of cytokine activation. nih.gov
Antiviral Mechanisms of Action Research
Recent studies have highlighted the antiviral properties of 6-thioguanine, particularly against coronaviruses. nih.govplos.org The primary mechanism appears to be host-targeted, interfering with cellular processes that viruses rely on for their replication and assembly. news-medical.net
Inhibition of Viral Glycoprotein (B1211001) Processing and Trafficking (e.g., SARS-CoV-2 Spike Protein Glycosylation)
A key antiviral action of 6-thioguanine is its ability to interfere with the processing and trafficking of viral glycoproteins. nih.govnews-medical.net In the context of SARS-CoV-2, 6-TG has been shown to disrupt the processing and accumulation of the Spike (S) glycoprotein. nih.govnews-medical.net Treatment with 6-TG leads to an increased electrophoretic mobility of the Spike protein, which is consistent with the enzymatic removal of N-linked oligosaccharides. nih.govnih.gov This suggests that 6-TG inhibits the proper glycosylation of the Spike protein. news-medical.net
This interference with glycoprotein processing is not unique to coronaviruses. Similar effects have been observed with influenza A virus (IAV), where 6-TG and 6-thioguanosine (6-TGo) disrupt the synthesis and maturation of the glycoproteins hemagglutinin (HA) and neuraminidase (NA). nih.govmdpi.com This disruption is linked to the activation of the unfolded protein response (UPR), a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum. asm.orgnews-medical.net
Disruption of Infectious Progeny Virion Assembly
By impeding the proper processing and trafficking of viral glycoproteins like the SARS-CoV-2 Spike protein, 6-thioguanine ultimately disrupts the assembly of infectious progeny virions. nih.govnews-medical.net Virus-like particles (VLPs) harvested from cells treated with 6-TG were found to be deficient in the Spike protein. nih.govplos.org Similarly, lentiviruses pseudotyped with the SARS-CoV-2 Spike protein produced in the presence of 6-TG were also deficient in Spike and unable to infect target cells. plos.orgnih.gov
The consequence of this defective assembly is a significant reduction in the release of infectious viral particles. news-medical.net In studies with SARS-CoV-2, treatment with 6-TG, 6-TGo, and 6-mercaptopurine resulted in a substantial decrease in the release of infectious virions. nih.gov
Impact on Small GTPases as Host-Targeted Antiviral Targets
The antiviral activity of 6-thioguanine is dependent on its conversion to its nucleotide form by the host enzyme hypoxanthine phosphoribosyltransferase 1 (HPRT1). plos.orgnih.gov This active nucleotide form has been shown to inhibit small GTPases such as Rac1, RhoA, and CDC42. plos.orgnih.gov While inhibitors of these specific GTPases did not replicate the effects of 6-TG on Spike protein processing, a broad GTPase agonist, ML099, was able to counteract the antiviral effects of 6-TG. plos.orgnih.gov
This suggests that 6-thioguanine's antiviral mechanism involves the targeting of an as-yet-unidentified cellular GTPase. nih.gov Small GTPases are emerging as promising targets for the development of host-targeted antivirals, and the action of 6-TG highlights the potential of this strategy. plos.orgnews-medical.net
| Mechanism | Details | Affected Virus (Example) | Reference |
|---|---|---|---|
| Inhibition of Viral Glycoprotein Processing | Interferes with N-linked glycosylation of the Spike protein. | SARS-CoV-2 | nih.govnews-medical.net |
| Disruption of Virion Assembly | Leads to Spike-deficient viral particles. | SARS-CoV-2 | nih.govplos.org |
| Impact on Small GTPases | Inhibits an unknown cellular GTPase required for viral replication. | Coronaviruses | plos.orgnih.gov |
Unfolded Protein Response (UPR) Activation in Viral Replication Inhibition
The Unfolded Protein Response (UPR) is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Enveloped viruses, including coronaviruses and influenza viruses, rely heavily on the ER for the synthesis and processing of their glycoproteins, which are essential for viral assembly and infectivity. nih.govasm.orgnih.gov An overload of viral proteins can overwhelm the ER's protein-folding capacity, initiating the UPR. news-medical.net This response involves three main sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like endoplasmic reticulum kinase (PERK), and activating transcription factor 6 (ATF6). news-medical.netmdpi.com
Research has identified 6-thioguanosine (6-TGo) and its analog 6-thioguanine (6-TG) as potent activators of the UPR, representing a host-targeted antiviral strategy. nih.govasm.orgnews-medical.net Unlike direct-acting antivirals that target viral components, 6-TGo manipulates the host cell's own machinery to create an environment hostile to viral replication. plos.org This activation of the UPR by 6-TGo and 6-TG is a distinct mechanism from their roles in cancer therapy, which involve incorporation into DNA. nih.gov
Studies have shown that 6-TGo and 6-TG activate all three major branches of the UPR. nih.govasm.orgnih.govresearchgate.net This broad activation disrupts the processing and accumulation of viral glycoproteins. nih.govasm.orgnih.govresearchgate.net For instance, in influenza A virus (IAV)-infected cells, these thiopurines selectively interfere with the synthesis and maturation of hemagglutinin (HA) and neuraminidase (NA) glycoproteins without significantly affecting the levels of the viral RNAs that encode them. nih.govasm.orgnih.govresearchgate.net Similarly, in the context of coronaviruses, 6-TG treatment has been shown to inhibit the accumulation of the Spike (S) glycoprotein. news-medical.netbiorxiv.org
The antiviral effect of 6-TGo-induced UPR activation is multifaceted. By activating the UPR, the cell initiates processes that can include:
An increase in the protein folding capacity of the ER. news-medical.net
The ER-associated degradation (ERAD) of misfolded proteins. news-medical.net
A general shutdown of protein synthesis to reduce the load on the ER.
The induction of the UPR by 6-TGo and 6-TG appears to be selective. The chemically similar compound 6-mercaptopurine (6-MP) does not induce the UPR and consequently has little to no effect on the replication of IAV or human coronavirus OC43 (HCoV-OC43). nih.govnews-medical.netresearchgate.net
The mechanism by which 6-TGo and 6-TG activate the UPR leads to the accelerated degradation of viral glycoproteins. news-medical.net For instance, in the case of the coronavirus Spike protein, 6-TG-induced UPR was found to promote the ER-associated degradation (ERAD) of the membrane-anchored S0 and S2 forms of the protein. news-medical.netresearchgate.net
Interactive Data Table: Effects of Thiopurines on Viral Replication and UPR Activation
| Compound | Virus | Effect on Viral Replication | UPR Activation | Key Findings | References |
| 6-Thioguanosine (6-TGo) | Influenza A Virus (IAV) | Inhibition | Yes | Disrupts processing and accumulation of HA and NA glycoproteins. | nih.govasm.orgnih.govresearchgate.net |
| 6-Thioguanosine (6-TGo) | Human Coronavirus OC43 (HCoV-OC43) | Inhibition | Yes | Blocks replication in a dose-dependent manner. | news-medical.netresearchgate.netresearchgate.net |
| 6-Thioguanosine (6-TGo) | Human Coronavirus 229E (HCoV-229E) | Inhibition | Not specified | Inhibits replication. | biorxiv.orgresearchgate.netnews-medical.net |
| 6-Thioguanine (6-TG) | Influenza A Virus (IAV) | Inhibition | Yes | Activates all three arms of the UPR (PERK, IRE1, ATF6). | nih.govasm.orgnih.gov |
| 6-Thioguanine (6-TG) | Human Coronavirus OC43 (HCoV-OC43) | Inhibition | Yes | Suppresses strong activation of IRE1. | mdpi.comresearchgate.net |
| 6-Thioguanine (6-TG) | SARS-CoV-2 | Inhibition | Yes | Inhibits accumulation of Spike glycoproteins. | news-medical.netbiorxiv.orgnih.gov |
| 6-Mercaptopurine (6-MP) | Influenza A Virus (IAV) | No significant effect | No | Does not induce UPR. | nih.govnews-medical.netresearchgate.net |
| 6-Mercaptopurine (6-MP) | Human Coronavirus OC43 (HCoV-OC43) | No significant effect | No | Does not affect replication. | news-medical.netresearchgate.net |
Mechanisms of 6 Thioguanosine Resistance
Alterations in Salvage Pathway Enzymes
The initial step in the activation of 6-TG into its cytotoxic nucleotide metabolites is its conversion by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Consequently, changes in HGPRT activity or expression are directly linked to cellular sensitivity or resistance to 6-TG.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Expression and Activity
HGPRT catalyzes the phosphoribosylation of 6-TG to 6-thioguanosine monophosphate (6-TGMP), which is then further phosphorylated to the active 6-thioguanosine triphosphate (6-TGTP). This active metabolite is incorporated into DNA and RNA, leading to cytotoxicity. Reduced expression or activity of HGPRT significantly impairs the intracellular accumulation of active 6-TG metabolites, rendering cells resistant to the drug oup.comoup.comacs.orgtandfonline.comashpublications.orgoup.commdpi.com. Studies have demonstrated that cell lines with low HGPRT expression exhibit resistance to 6-TG acs.org. Conversely, the knockdown of HGPRT expression has been shown to confer resistance to 6-TG oup.comashpublications.org.
Table 1: HGPRT Expression and 6-Thioguanine (B1684491) Sensitivity
| Cell Line | HGPRT Expression Level | Sensitivity/Resistance to 6-TG | Citation |
| K-562 | Low | Resistant | acs.org |
| SK-BR-3 | Low | Resistant | acs.org |
DNA Repair System Dysregulation
The cytotoxic effects of 6-TG are not solely due to direct incorporation into nucleic acids but also involve the cellular response to the resulting DNA damage. DNA repair systems play a critical role in processing these lesions, and their dysfunction can lead to resistance.
Mismatch Repair (MMR) System Defects
The mismatch repair (MMR) system is a crucial DNA repair pathway that corrects errors arising during DNA replication and recombination, thereby maintaining genomic stability researchgate.net. Following its incorporation into DNA, 6-TG can form mispairs, which are recognized by the MMR system. The MMR system's attempt to repair these mispairs can lead to strand breaks and cell cycle arrest or apoptosis researchgate.netaacrjournals.orgacs.orgnih.gov. Consequently, functional MMR is essential for mediating 6-TG-induced cytotoxicity. Defects in the MMR system, such as deficiencies in key proteins like hMLH1 or hMSH2, result in a reduced ability to recognize and repair 6-TG-induced DNA damage, leading to significant resistance to the drug's cytotoxic effects oup.comaacrjournals.orgnih.govnih.govhaematologica.org. MMR-deficient cells show reduced sensitivity to 6-TG and a higher frequency of mutations at the HGPRT locus when exposed to the drug oup.comnih.gov.
Table 2: Mismatch Repair (MMR) Status and 6-Thioguanine Cytotoxicity
| Cell Line Type | MMR Status | Cytotoxic Response to 6-TG (up to 5 µM) | Citation |
| MMR-deficient cells | Deficient | Resistant | oup.com |
| MMR-proficient cells | Proficient | Significantly more sensitive | oup.com |
O6-Methylguanine-DNA Methyltransferase (MGMT) Upregulation
O6-methylguanine-DNA methyltransferase (MGMT) is a DNA repair enzyme that directly reverses alkylation damage at the O6 position of guanine (B1146940). While MGMT is primarily known for its role in resistance to alkylating agents, studies suggest it can also contribute to resistance against 6-TG tandfonline.comeatris.cznih.govimrpress.comcnjournals.comresearchgate.net. Research has indicated that 6-TG-resistant melanoma cells exhibit significantly higher levels of MGMT protein and mRNA compared to their parental counterparts tandfonline.comnih.gov. This upregulation of MGMT may contribute to resistance by potentially repairing or mitigating DNA lesions associated with 6-TG, although the precise mechanism is still under investigation tandfonline.comnih.gov.
Table 3: MGMT Expression and 6-Thioguanine Resistance
| Cell Line | MGMT Expression Level | Resistance Fold | Citation |
| GA (Parental) | Basal | 1x (Reference) | tandfonline.comnih.gov |
| GA-6-TG (Resistant) | ~3-fold higher mRNA/protein | 60-fold | tandfonline.comnih.gov |
Nucleoside Transporter Expression Modulation
The cellular uptake of 6-TG is facilitated by specific nucleoside transporters embedded in the cell membrane. Alterations in the expression or function of these transporters can significantly impact the intracellular concentration of 6-TG, thereby influencing cellular sensitivity.
Downregulation of Concentrative Nucleoside Transporter 3 (CNT3)
The concentrative nucleoside transporter 3 (CNT3) and the equilibrative nucleoside transporter 2 (ENT2) are key players in the cellular uptake of thiopurines, including 6-TG mdpi.comeatris.czki.senih.govnih.gov. Studies investigating 6-TG-resistant cell lines have revealed a substantial reduction in the messenger RNA (mRNA) levels of both CNT3 and ENT2 ki.senih.gov. This downregulation leads to a marked decrease in the cellular uptake of 6-TG, which in turn confers resistance to its cytotoxic effects eatris.czki.senih.gov. For instance, in resistant MOLT-4 cell lines, a significant reduction in CNT3 and ENT2 mRNA expression was correlated with decreased 6-MP uptake and a reduction in its cytocidal effect nih.gov.
Table 4: Nucleoside Transporter Expression and 6-MP/6-TG Resistance
| Cell Line | Transporter(s) | Change in mRNA Expression | Reduction in 6-MP Uptake | Reduction in Cytocidal Effect | Citation |
| MOLT-4 (Resistant subline 1) | CNT3 & ENT2 | Substantial reduction | 70% | 30% | nih.gov |
| MOLT-4 (Resistant subline 2) | CNT3 & ENT2 | Substantial reduction | 80% | 21% | nih.gov |
List of Compounds Mentioned:
6-Thioguanosine (6-TG)
6-Mercaptopurine (B1684380) (6-MP)
Azathioprine (AZA)
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)
6-Thioguanosine Monophosphate (6-TGMP)
6-Thioguanosine Triphosphate (6-TGTP)
O6-Methylguanine-DNA Methyltransferase (MGMT)
Concentrative Nucleoside Transporter 3 (CNT3)
Equilibrative Nucleoside Transporter 2 (ENT2)
Mismatch Repair (MMR) System
Downregulation of Equilibrative Nucleoside Transporter 2 (ENT2)
The uptake of nucleoside analogues like 6-thioguanosine into cells is often mediated by specific membrane transporters. Studies have indicated that acquired resistance to thiopurines, including 6-thioguanine, is associated with the attenuated expression of genes encoding nucleoside transporters. Specifically, the equilibrative nucleoside transporter 2 (ENT2) has been identified as a key transporter involved in the influx of 6-thioguanine. Downregulation of ENT2 leads to a reduced cellular uptake of the drug, thereby contributing to resistance cancerindex.orgki.sefrontiersin.org.
| Transporter Name | Observed Change in Resistant Cells |
| ENT2 | Downregulated |
Purine (B94841) Nucleotide Synthesis Enzyme Alterations
The metabolic pathways involved in purine nucleotide synthesis are critical for cellular function and are often targeted by antimetabolites like 6-thioguanosine. Alterations in the levels or activity of enzymes within these pathways can lead to resistance by affecting the intracellular pool of nucleotides or the activation/inactivation of the drug itself. Resistant cell lines have been observed to exhibit changes in the expression of enzymes crucial for purine metabolism and synthesis cancerindex.org.
| Enzyme Name | Observed Change in Resistant Cells |
| Adenylate Kinase 3-like 1 (AK3L1) | Decreased levels |
| Guanosine (B1672433) Monophosphate Synthetase (GMPS) | Decreased levels |
Adenylate kinase 3-like 1 (AK3L1) is an enzyme involved in nucleotide metabolism. Research on human leukemia cells resistant to 6-thioguanine has shown significantly lower levels of mRNA encoding AK3L1 compared to their wild-type counterparts cancerindex.orgnih.gov. This reduction in AK3L1 expression is implicated in the resistance phenotype, potentially by altering the intracellular nucleotide balance or the efficiency of nucleotide salvage pathways proquest.com.
Guanosine monophosphate synthetase (GMPS) is another key enzyme in the purine biosynthesis pathway. Studies have reported decreased levels of GMPS in 6-thioguanine-resistant cell lines, including human leukemia cells cancerindex.orgnih.gov. This downregulation suggests that altered GMPS activity may contribute to the cells' ability to bypass or resist the metabolic interference caused by 6-thioguanosine mdpi.com.
Decreased Levels of Adenylate Kinase 3-like 1
Enhanced DNA Polymerase Activity
The cytotoxic effects of 6-thioguanosine are partly mediated by its incorporation into DNA. This incorporation can lead to DNA damage and replication errors. Consequently, alterations in the activity or expression of DNA polymerases involved in DNA synthesis and repair can influence cellular sensitivity to 6-thioguanosine.
Terminal deoxynucleotidyl transferase (TdT), also known as DNA nucleotidylexotransferase (DNTT), is a specialized DNA polymerase. Studies have demonstrated a significant upregulation in the expression of the DNTT gene in 6-thioguanine-resistant cells. For instance, mRNA levels for DNTT were found to be 122-fold higher in 6-TG-resistant cells compared to wild-type cells cancerindex.orgnih.gov. This enhanced expression of TdT is linked to increased DNA incorporation of 6-thioguanine and potentially contributes to resistance mechanisms, possibly by influencing DNA repair or replication fidelity tum.deresearchgate.netwikipedia.org.
| Gene/Enzyme Name | Observed Change in Resistant Cells | Fold Change (approx.) |
| DNTT | Upregulated | 122x |
Bacterial Resistance Mechanisms (e.g., in Staphylococcus aureus)
In bacteria, such as Staphylococcus aureus, resistance to 6-thioguanine can emerge through specific genetic mutations that affect drug uptake or metabolism. Research has identified mutations in key genes in S. aureus strains exposed to 6-thioguanine. These include mutations in the gene encoding a xanthine-uracil permease family protein (designated stgP or Six Thioguanine Permease) and single nucleotide polymorphisms in the hypoxanthine (B114508) phosphoribosyltransferase (hpt) gene researchgate.netnih.govasm.org. These genetic alterations confer resistance by impairing the transport and/or intracellular processing of 6-thioguanine, thereby protecting the bacteria from its growth-inhibitory and anti-virulence effects nih.govasm.org.
| Gene Name | Protein Function | Type of Mutation/Alteration |
| stgP | Xanthine-uracil permease family protein | Frameshift and missense |
| hpt | Hypoxanthine phosphoribosyltransferase (HPRT) | Single nucleotide polymorphisms |
Compound Name List:
6-Thioguanosine (6-TG)
6-Mercaptopurine (6-MP)
Azathioprine (AZA)
Adenylate Kinase 3-like 1 (AK3L1)
Guanosine Monophosphate Synthetase (GMPS)
Equilibrative Nucleoside Transporter 2 (ENT2)
Terminal Deoxynucleotidyl Transferase (DNTT)
Hypoxanthine Phosphoribosyltransferase (HPRT)
Xanthine-Uracil Permease Family Protein (stgP)
Mutations in Membrane Permeases
Resistance to 6-TG in Staphylococcus aureus can arise from alterations in genes encoding membrane transport proteins, which are crucial for the uptake of nutrients and xenobiotics into the bacterial cell. Studies have identified mutations within a gene belonging to the xanthine-uracil permease family, specifically designated as stgP (six thioguanine permease), as a significant mechanism of 6-TG resistance asm.orgresearchgate.netnih.govresearchgate.netresearchgate.net. These mutations, often occurring as frameshifts or missense alterations, can disrupt the function of the permease, thereby limiting the entry of 6-TG into the bacterial cytoplasm. By reducing the intracellular concentration of 6-TG or its active metabolites, these permease mutations enable the bacteria to evade the inhibitory effects of the compound on growth and virulence factor production asm.orgresearchgate.netnih.gov.
Table 1: stgP Gene Mutations and 6-Thioguanine Resistance in S. aureus
| Gene | Mutation Type | Effect on 6-TG Resistance | Primary Impact | Reference |
| stgP | Frameshift | Confers resistance | Inhibits 6-TG uptake, leading to resistance against growth inhibition and toxin downregulation | asm.orgresearchgate.netnih.gov |
| stgP | Missense | Confers resistance | Impairs 6-TG transport, resulting in resistance to growth inhibition and toxin downregulation | asm.orgresearchgate.netnih.gov |
hpt Gene Mutations
Another key genetic mechanism conferring resistance to 6-TG in Staphylococcus aureus involves mutations in the hypoxanthine phosphoribosyltransferase (hpt) gene asm.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net. The Hpt enzyme plays a vital role in the purine salvage pathway, including the conversion of guanine analogs like 6-TG into their active monophosphate forms. It is hypothesized that 6-TG is phosphorylated by Hpt to form 6-thioguanosine monophosphate (TGMP), which is then further metabolized to the active species responsible for inhibiting purine biosynthesis nih.gov. Mutations in the hpt gene, such as single nucleotide polymorphisms (SNPs) or missense mutations, can lead to a loss or significant alteration of Hpt enzyme activity. This impairment in the metabolic activation of 6-TG prevents its conversion to cytotoxic metabolites, thereby rendering the bacteria resistant to its effects on growth and virulence asm.orgnih.govresearchgate.netnih.gov.
Table 2: hpt Gene Mutations and 6-Thioguanine Resistance in S. aureus
| Gene | Mutation Type | Effect on 6-TG Resistance | Primary Impact | Reference |
| hpt | Single Nucleotide Polymorphism (SNP) | Confers resistance | Impairs Hpt enzyme activity, hindering 6-TG activation and leading to resistance | asm.orgresearchgate.netnih.gov |
| hpt | Missense Mutation | Confers resistance | Alters Hpt enzyme function, reducing the conversion of 6-TG to active metabolites | asm.orgnih.govresearchgate.netnih.gov |
These identified genetic mechanisms highlight the adaptive strategies employed by S. aureus to overcome the inhibitory actions of 6-TG, underscoring the importance of understanding these pathways for developing effective antimicrobial strategies.
Preclinical Research Models and in Vitro Systems
Cell Line Studies for Mechanistic Elucidation
Human Lymphoid Cancer Cell Lines (e.g., Nalm6, MOLT4, HL-60)
Studies on the human B cell acute lymphoblastic leukemia (ALL) cell line, Nalm6, have explored the epigenetic effects of 6-thioguanosine's precursor, 6-thioguanine (B1684491) (6-TG). Research indicates that 6-TG can inhibit the proliferation and reduce the viability of Nalm6 cells. kne-publishing.comresearchgate.net Mechanistically, 6-TG treatment in Nalm6 cells has been shown to significantly decrease the gene expression of HDAC3 and DNMT3B, while increasing the expression of the DNMT3A gene. kne-publishing.comresearchgate.net These findings suggest that the anti-tumor properties of 6-TG may be partially attributable to its role as an epigenetic drug that alters DNA methylation and histone modification. kne-publishing.comresearchgate.net Furthermore, it has been observed that 6-TG can reactivate epigenetically silenced genes in ALL cells, including Nalm6, by causing demethylation in the promoter and/or first exon regions of these genes. nih.gov
In the MOLT4 human T-lymphoblastic leukemia cell line, research has focused on mechanisms of resistance to thiopurines. Studies have identified that resistance to 6-mercaptopurine (B1684380) (6-MP) and 6-TG in MOLT4 sublines is primarily due to a significant reduction in the initial transport of 6-MP into the cells. tandfonline.com Specifically, a 3-fold and 5-fold decrease in transport was observed in 6-MP and 6-TG-resistant cells, respectively, without significant changes in the activity of key metabolic enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). tandfonline.com Other investigations using MOLT4 cells have shown that they are more resistant to 6-TG compared to the CCRF-CEM T-cell ALL cell line, which is deficient in methylthioadenosine phosphorylase (MTAP). springermedizin.de This difference in sensitivity is attributed to the fact that MTAP-deficient cells are more reliant on the de novo pathway for purine (B94841) synthesis, making them more susceptible to antimetabolites like 6-TG. springermedizin.de
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, has also been utilized in 6-thioguanine research, although detailed mechanistic studies are less prevalent in the provided context.
Table 1: Effects of 6-Thioguanine on Gene Expression in Nalm6 Cells
| Gene | Effect of 6-TG Treatment | Significance (p-value) |
|---|---|---|
| HDAC3 | Decreased Expression | p = 0.008 kne-publishing.com |
| DNMT3B | Decreased Expression | p = 0.003 kne-publishing.com |
Human Myeloid Leukemia Cell Lines (e.g., K-562, THP-1)
The human chronic myeloid leukemia cell line, K-562, and the acute monocytic leukemia cell line, THP-1, have been instrumental in studying the efficacy of 6-thioguanosine and its prodrugs. Both cell lines exhibit relatively low levels of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is crucial for the activation of thiopurines. nih.gov Despite this, they are responsive to 6-thioguanine (6-TG) and 6-thioguanosine (6sG), with EC50 values of 0.7 µM and 1.3 µM for K-562, and 0.3 µM and 0.4 µM for THP-1, respectively. nih.govacs.org
Research has shown that K-562 cells resistant to certain anticancer drugs remain sensitive to 6-thioguanine. nih.gov Furthermore, studies on K-562 and THP-1 cells have demonstrated that combining the iron chelator deferasirox (B549329) with the DNA methyltransferase inhibitor decitabine (B1684300) results in a greater anti-proliferative effect than either drug alone. oncotarget.com
A significant area of investigation has been the development of 6-thioguanosine monophosphate (6sGMP) prodrugs to overcome resistance. These prodrugs are designed to bypass the need for HGPRT for activation. nih.govacs.org In K-562 cells that have survived 6-TG treatment, a further reduction in HGPRT transcript levels has been observed, suggesting a mechanism of acquired resistance. nih.govresearchgate.net The use of certain 6sGMP prodrugs has shown superior efficacy in these resistant K-562 cell populations. nih.govacs.org
Table 2: EC50 Values of 6-Thioguanine and 6-Thioguanosine in Myeloid Leukemia Cell Lines
| Cell Line | Compound | EC50 (µM) |
|---|---|---|
| K-562 | 6-Thioguanine (6-TG) | 0.7 nih.govacs.org |
| K-562 | 6-Thioguanosine (6sG) | 1.3 nih.gov |
| THP-1 | 6-Thioguanine (6-TG) | 0.3 nih.gov |
Human Breast Cancer Cell Lines (e.g., SK-BR-3, MCF-7)
The human breast cancer cell lines SK-BR-3 and MCF-7 have been utilized to investigate the anticancer potential of 6-thioguanosine and its derivatives. The SK-BR-3 cell line, which overexpresses the HER2/c-erb-b2 gene product, is characterized by having one of the lowest expression levels of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov This low HGPRT expression contributes to a significant portion of SK-BR-3 cells being resistant to 6-thioguanine (6-TG), with approximately 40% of cells showing resistance even at high concentrations. nih.gov Studies have shown that in the surviving SK-BR-3 cells after 6-TG treatment, there is a further decrease in HGPRT transcript levels. nih.govresearchgate.net To counteract this resistance, 6-thioguanosine monophosphate (6sGMP) prodrugs have been developed, which have demonstrated superior efficacy in these thiopurine-resistant cells by bypassing the HGPRT-dependent activation step. nih.govacs.org
The MCF-7 cell line, which is estrogen receptor-positive (ER+), has been used to explore the mechanisms of 6-TG's action. nih.gov Treatment of MCF-7 cells with 6-TG has been shown to significantly inhibit cell growth and colony formation. nih.govresearchgate.net The IC50 value for 6-TG in MCF-7 cells was determined to be 5.481 μM, which was significantly lower than in the non-cancerous MCF-10A cell line (54.16 μΜ). nih.gov Mechanistic studies have revealed that 6-TG induces apoptosis in MCF-7 cells, with the percentage of apoptotic cells increasing from 10.66% in the control group to 18.55% after treatment. nih.gov This is accompanied by an increase in the expression of pro-apoptotic genes like TP53, FAS, Caspase 3, and Caspase 9, and a decrease in the anti-apoptotic gene Bcl-2. nih.gov Furthermore, 6-TG causes G2/M phase cell cycle arrest in MCF-7 cells, associated with the upregulation of CDKN1A (p21). nih.govnih.gov The underlying mechanism is suggested to be the inhibition of DNMT1 activity by 6-TG. nih.govnih.gov
Table 3: IC50 Values of 6-Thioguanine in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.481 nih.gov |
Human Umbilical Vein Endothelial Cells (HUVECs) for Angiogenesis Research
Human Umbilical Vein Endothelial Cells (HUVECs) serve as a critical in vitro model for studying the processes of angiogenesis, the formation of new blood vessels. reprocell.comlonza.com Research has demonstrated that 6-thioguanine (6-TG), the precursor to 6-thioguanosine, possesses significant anti-angiogenic properties. frontiersin.orgnih.govresearchgate.net In HUVECs, 6-TG has been shown to reduce vasculogenic activity. researchgate.net
Specifically, in HUVECs exposed to high glucose conditions, which can mimic certain pathological states, 5 µM 6-TG significantly reduced the number of branches formed, a key indicator of angiogenesis. frontiersin.org This anti-angiogenic effect appears to be mediated through melanocortin receptors, as the effects of 6-TG were reversed by antagonists of the MC1R and MC5R receptors. frontiersin.orgnih.gov Interestingly, while inhibiting angiogenesis, 6-TG at a concentration of 5 µM was also found to significantly increase the viability of HUVECs under high glucose stress. frontiersin.orgresearchgate.net
Earlier studies have also highlighted 6-TG's ability to inhibit endothelial cell proliferation induced by growth factors like VEGF and FGF2, thereby preventing endothelial cell sprouting. frontiersin.orgresearchgate.net This body of evidence from HUVEC models underscores the role of 6-thioguanine as a modulator of endothelial cell behavior and an inhibitor of angiogenesis. frontiersin.orgnih.govresearchgate.netresearchgate.net
Table 4: Effect of 6-Thioguanine on HUVEC Angiogenesis and Viability under High Glucose
| Treatment | Number of Branches (Mean ± SEM) | Cell Viability (% of Normal Glucose ± SD) |
|---|---|---|
| High Glucose (HG) | 30 ± 3 frontiersin.org | Not specified |
Human Embryonic Kidney Cell Line (HEK293T)
The Human Embryonic Kidney 293T (HEK293T) cell line, a variant of the HEK293 line, is widely used in biological research due to its reliable growth and high transfectability. beckman.comwikipedia.org In the context of 6-thioguanosine research, HEK293T cells have been employed as a key model system. nih.gov These cells are noted for having the highest expression of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) when compared to other cell lines like K-562 and SK-BR-3. nih.govacs.orgresearchgate.net
This high HGPRT expression facilitates the efficient conversion of thiopurine bases into their active nucleotide forms, making HEK293T cells highly sensitive to drugs like 6-thioguanine (6-TG) and 6-thioguanosine (6sG). acs.org Studies determining the half-maximal effective concentration (EC50) after 48 hours of treatment found that 6-TG and 6sG were most effective in these cells, with EC50 values of 3.6 µM and 4.7 µM, respectively. acs.org
Due to their high sensitivity, providing 6-thioguanosine monophosphate (6sGMP) through prodrugs offers no additional advantage in HEK293T cells. acs.org However, these cells have been crucial for studying the metabolism and RNA incorporation of 6sGMP from various prodrugs. For instance, after 16 hours of labeling, certain prodrugs were efficiently converted to bioactive 6sG nucleotides and incorporated into RNA, while others showed less efficient uptake or release of the active compound. nih.gov
Table 5: Antiproliferative Activity (EC50) of Thiopurines in HEK293T Cells
| Compound | EC50 (µM) |
|---|---|
| 6-Thioguanine (6-TG) | 3.6 acs.org |
Hepatocellular Carcinoma Cell Lines (e.g., HepG2)
The HepG2 cell line, derived from a human hepatocellular carcinoma, is a well-established in vitro model for liver-related studies, including drug metabolism and toxicity. In research concerning 6-thioguanosine and its precursor, 6-thioguanine (6-TG), the HepG2 cell line has been used to assess cytotoxicity and mechanisms of drug action. aacrjournals.orgnih.govcore.ac.uk
Studies have shown that HepG2 cells are susceptible to the cytotoxic effects of thiopurines. core.ac.uk While these cells were not significantly affected by 6-mercaptopurine (6-MP), they did show a dose-dependent decline in cell survival when incubated with 6-TG. core.ac.uk In the context of hypoxia, a condition common in solid tumors, HepG2 cells exhibited increased resistance to several anticancer drugs, including 6-thioguanine. nih.gov Under hypoxic conditions, HepG2 cells were found to be more resistant to 6-TG compared to other hepatocellular carcinoma cell lines like BEL-7402 and SMMC-7721. nih.gov
The HepG2 cell line has also been utilized in genetic toxicology assays. nih.gov For instance, it has been used to study the induction of mutations at the HGPRT locus, which is determined by resistance to 6-thioguanine. aacrjournals.org This indicates the cell line's utility in investigating the mutagenic potential of various compounds. aacrjournals.orgnih.gov Furthermore, research has shown that HepG2 cells are more susceptible to derivatives of 6-MP compared to the MCF-7 breast cancer cell line. upm.edu.my
Table 6: Drug Resistance in Hepatocellular Carcinoma Cell Lines under Hypoxia
| Drug | Cell Line | Resistance Factor (RF) under Hypoxia |
|---|---|---|
| 6-Thioguanine | HepG2 | Higher than BEL-7402 and SMMC-7721 nih.gov |
In Vivo Animal Models for Efficacy and Mechanism Validation
Preclinical evaluation of 6-Thioguanosine and its related thiopurine analogs in live animal models is a critical step for validating in vitro findings and understanding their therapeutic potential and mechanisms of action in a complex biological system. These models allow for the assessment of efficacy in contexts that mimic human diseases.
Mouse Tumor Models (e.g., melanoma xenografts, ascites tumors)
Mouse tumor models are extensively utilized as a preclinical research tool in oncology for the discovery and evaluation of anticancer drugs. nih.gov 6-Thioguanine (6-TG), a key metabolite and prodrug form in the therapeutic action of thiopurines, has been evaluated in various mouse tumor models, including melanoma and ascites tumors, to validate its efficacy and mechanisms.
In the context of melanoma, studies have employed syngeneic mouse models to investigate the effects of 6-TG. springermedizin.de One such study used a model where Yumm melanoma cells were pre-treated with 6-TG before being injected into immunocompetent C57BL/6N mice. springermedizin.de This research demonstrated that low-dose 6-TG treatment is effective in low-mutation melanoma, where it can reactivate T-cells to attack the cancer. springermedizin.de The analysis of these tumors showed that 6-TG treatment could modestly increase the tumor mutational burden (TMB) and the number of predicted neoantigens, which are indicators of immune control. nih.gov Other research has proposed using 6-TG to treat cancers with a high frequency of methylthioadenosine phosphorylase (MTAP) gene deletion, a characteristic found in some melanomas. researchgate.netnih.gov The combination of methylthioadenosine (MTA) and 6-TG has shown significant slowing of growth in xenograft human tumor models. researchgate.netnih.gov Furthermore, 6-Thioguanine has been shown to selectively kill tumors with BRCA2 defects in xenograft models. tocris.com
Ascites tumors, which are characterized by the accumulation of cancerous cells in the abdominal cavity, serve as another important in vivo model. Research on L1210 ascites tumors in C57BL X DBA/2 F1 mice studied the antitumor effects of continuous 6-thioguanine treatment. nih.gov These studies found that infusions yielding specific plasma concentrations increased survival time by approximately 40%. nih.gov The investigation also revealed that the mechanism of cell death may be dose-dependent, with lower concentrations leading to a delayed G2 cell cycle arrest and higher concentrations inducing a more rapid G1 arrest. nih.gov The use of 6-Thioguanine has also been noted in models such as Sarcoma 180 ascites tumors. pnas.org
| Model Type | Mouse Strain | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Syngeneic Melanoma | C57BL/6N | Yumm (murine melanoma) | Treatment with 6-TG was effective in a low-mutation melanoma model, reactivating T-cell response and modestly increasing tumor mutational burden and neoantigens. | nih.govspringermedizin.de |
| Ascites Tumor | C57BL X DBA/2 F1 | L1210 | Continuous 6-TG treatment increased survival time. The mechanism appeared dose-dependent, influencing G1 versus G2 cell cycle arrest. | nih.gov |
| Tumor Xenograft | Not Specified | BRCA2-defective tumors | 6-Thioguanine selectively kills BRCA2-defective tumors. | tocris.com |
| Ascites Tumor | Swiss | Ehrlich Ascites | A 6-Thioguanine resistant tumor line has been established, indicating its historical use and importance in this model. | cancer.gov |
Mouse Models of Specific Pathologies (e.g., diabetic retinopathy)
Beyond oncology, the therapeutic potential of 6-Thioguanine has been explored in other pathologies, such as diabetic retinopathy, a major complication of diabetes mellitus. arvojournals.org
To investigate the effects of 6-Thioguanine on diabetic retinopathy, researchers use a chemically-induced model of diabetes in mice. arvojournals.orgnih.gov Typically, diabetes is induced in C57BL/6J mice with an injection of streptozotocin (B1681764) (STZ), which destroys the insulin-producing β-cells of the pancreas, leading to hyperglycemia. arvojournals.orgnih.govmdpi.com This model recapitulates several features of early-stage human diabetic retinopathy. e-dmj.org
In this mouse model, 6-Thioguanine has demonstrated a notable anti-angiogenic effect. arvojournals.orgnih.gov Angiogenesis, the formation of new blood vessels, is a key feature of the most severe form of diabetic retinopathy. arvojournals.org Studies showed that intravitreal administration of 6-TG resulted in a significant reduction in vascular abnormalities in the retinas of diabetic mice. arvojournals.orgnih.gov This was supported by a significant decrease in the retinal staining of CD34, a marker for the formation of new vessels. arvojournals.orgnih.gov Further in-silico and in vitro analyses suggested that the anti-angiogenic effects of 6-TG might be mediated through interaction with melanocortin receptors MCR1 and MCR5, which play a protective role against diabetic retinopathy. arvojournals.org The anti-angiogenic activity of 6-TG was abolished when co-administered with antagonists for these receptors, confirming their role in its mechanism of action in this model. arvojournals.orgnih.gov
| Pathology Model | Mouse Strain | Induction Method | Key Findings | Reference |
|---|---|---|---|---|
| Diabetic Retinopathy | C57BL/6J | Streptozotocin (STZ) injection | 6-TG showed specific anti-angiogenic activity, significantly reducing vascular abnormalities and retinal CD34 staining (a marker of new vessel formation). | arvojournals.orgnih.gov |
| Diabetic Retinopathy | C57BL/6J | Streptozotocin (STZ) injection | The mechanism appears to involve interaction with melanocortin receptors (MCR1 and MCR5), as antagonists to these receptors nullified the anti-angiogenic effects of 6-TG. | arvojournals.orgnih.gov |
Advanced Analytical and Research Methodologies
Spectroscopic and Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification of 6-thioguanosine metabolites in biological matrices. Its versatility allows for the separation and measurement of thiopurine derivatives, providing critical data for both research and clinical monitoring.
The incorporation of 6-thioguanine (B1684491) (6-TG) into DNA is a key mechanism of its cytotoxic action. aacrjournals.org HPLC-based methods have been developed to accurately quantify these DNA adducts. One such method involves the enzymatic digestion of DNA to release the incorporated 2'-deoxy-6-thioguanosine. aacrjournals.org To enhance detection sensitivity, particularly for the low levels of incorporation seen in clinical samples, pre-column derivatization with a thiol-reactive fluorophore is often employed. aacrjournals.orgnih.gov
For instance, a method using monobromobimane (B13751) (mBBr) as a derivatizing agent has been described. nih.gov In this procedure, DNA is first digested by P1-nuclease to yield 2'-deoxy-6-thioguanosine 5'-monophosphate (S6dGMP). nih.gov This is then derivatized with mBBr, treated with alkaline phosphatase, and the resulting fluorescent adduct is separated via reversed-phase HPLC and quantified using a fluorescence detector. nih.gov This assay demonstrates high sensitivity, with a linear response down to 0.56 pmol of 6-TG bases per microgram of DNA, and allows for the assessment of 6-TG incorporation in cells exposed to low nanomolar concentrations of the parent drug, 6-mercaptopurine (B1684380). nih.gov
Another approach utilizes a different fluorophore, 7-amino-4-methylcoumarin-3-acetic acid, for derivatization of 2'-deoxy-6-thioguanosine released from enzymatic DNA degradation. aacrjournals.org This method also employs reversed-phase HPLC with fluorescence detection and has shown a linear assay response from 15 pmol down to 60 fmol of 6-TG bases per microgram of DNA. aacrjournals.org
The following table summarizes the performance characteristics of a representative HPLC method for 6-TG in DNA analysis. nih.gov
| Parameter | Finding |
| Derivatizing Agent | Monobromobimane (mBBr) |
| Detection Method | Fluorescence |
| Linear Range | 0.56 to 18 pmol 6-TG/µg DNA |
| Within-Run CV | 2.6% (at 18 pmol), 3.1% (at 0.9 pmol) |
| Between-Day CV | 3.1% (at 18 pmol), 4.4% (at 0.9 pmol) |
| Limit of Quantitation | < 2.8 pmol adduct from 5 µg DNA |
CV: Coefficient of Variation
HPLC is widely used to measure the concentrations of active 6-thioguanine nucleotides (6TGNs) and inactive 6-methylmercaptopurine (B131649) nucleotides (6MMPNs) in erythrocytes, which serve as a surrogate for monitoring therapy. scielo.brannlabmed.org These methods typically involve the hydrolysis of the nucleotide forms to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP), followed by HPLC separation and UV detection. scielo.br
One established procedure involves treating erythrocytes with perchloric acid to precipitate proteins, followed by heating the supernatant to hydrolyze the nucleotides. scielo.br The resulting purine (B94841) bases are then separated on a C18 reversed-phase column and monitored at specific wavelengths (e.g., 342 nm for 6-TG and 303 nm for the hydrolysis product of 6-MMP). scielo.br Such methods have been successfully applied to analyze samples from patients, demonstrating wide inter-individual variability in metabolite concentrations. scielo.br The quantification limits for these methods are typically in the range of 8 to 70 pmol per 8 x 10⁸ erythrocytes for the different metabolites. scielo.br
The table below details the performance of an HPLC method for quantifying 6-MP metabolites in erythrocytes. scielo.br
| Analyte | Analytical Recovery | Intra-assay Variation | Inter-assay Variation | Quantification Limit (pmol/8 x 10⁸ erythrocytes) |
| 6-Thioguanine (from 6-TGN) | 73.2% | <9.6% | <14.3% | 8 |
| 6-Mercaptopurine | 119.1% | 9.6% | 14.3% | 10 |
| 6-Methylmercaptopurine (from 6-MMPN) | 97.4% | <9.6% | <14.3% | 70 |
While HPLC with UV detection is effective for measuring total 6TGNs, it cannot distinguish between the different phosphorylated forms (mono-, di-, and triphosphates). researchgate.netacs.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is required for the specific detection of metabolites like 6-thioguanosine triphosphate (6sGTP), which is considered a key biologically active form. researchgate.netacs.org
LC-MS/MS methods offer high sensitivity and specificity, allowing for the direct quantification of deoxythioguanosine (dTG) in the DNA of nucleated blood cells without the need for derivatization. nih.gov These assays can achieve detection limits in the femtomole range (e.g., 1.1 femtomoles of dTG). nih.gov For the analysis of metabolites in erythrocytes, LC-MS/MS methods are developed to quantify 6-TG and 6-MMP after hydrolysis. researchgate.netfrontiersin.org These methods demonstrate excellent linearity and precision, with lower limits of quantification around 0.2 µmol/L for 6-TG. frontiersin.org
The following table presents key parameters for an LC-MS/MS method used to quantify thiopurine metabolites. nih.gov
| Parameter | Value |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | Deoxythis compound (dTG) in DNA |
| Ionisation Mode | Positive Ion Electrospray |
| Detection Limit | 0.0003125 ng (1.1 femtomoles) |
| Intra-assay Variability | < 7.8% |
| Inter-assay Variability | < 17.0% |
Ultraviolet (UV) transient absorption spectroscopy is a powerful tool for investigating the ultrafast photophysical processes that occur after 6-thioguanosine and its parent base, 6-thioguanine, absorb UV radiation. mdpi.comnih.gov Understanding these excited-state dynamics is fundamental to elucidating the mechanisms behind their phototoxicity. mdpi.com
By using sub-20 femtosecond (fs) laser pulses, researchers can track the decay pathways of the electronically excited states. mdpi.comnih.gov Studies on 6-thioguanine in aqueous solution have shown that upon UV excitation, the molecule rapidly transitions from an initially excited S₂(ππ) state to an S₁(nπ) state in approximately 80 fs. mdpi.comnih.gov This S₁(nπ*) state then acts as a gateway to the population of a long-lived triplet state within about 522 fs. mdpi.comnih.gov The efficient population of this triplet state is a key factor in the photosensitizing ability of thiopurines, leading to the production of reactive oxygen species. mdpi.com
| Photophysical Process | Time Constant |
| Internal Conversion (S₂(ππ) → S₁(nπ))** | ~80 fs |
| Intersystem Crossing (S₁(nπ) → Triplet State)* | ~522 fs |
| Triplet State Decay (N₂-purged) | 1.4 ± 0.2 µs |
As mentioned in the HPLC section (4.1.1.1), fluorescence detection is a highly sensitive technique for quantifying 6-thioguanine residues in DNA. aacrjournals.orgnih.gov This method relies on the chemical derivatization of the thiopurine base with a fluorescent tag. nih.gov
One approach involves derivatizing 6-thioguanine with chloroacetaldehyde (B151913) to form a fluorescent etheno derivative, N²,3-etheno-6-thioguanine (ε6TG). nih.gov After this derivative is released from the DNA backbone by hydrolysis, it can be selectively extracted and analyzed by ion-pair reversed-phase HPLC with fluorescence detection. nih.gov This method has a quantification limit of 9.0 nM and has been used to determine that in children with acute lymphoblastic leukemia, there can be a median of one 6-thioguanine base for every 3000 normal bases in leukocyte DNA. nih.gov The high sensitivity of fluorescence detection makes it invaluable for studies where the amount of incorporated drug is very low. nih.gov
Determination of 6-Thioguanine Residues in DNA
Ultraviolet Transient Absorption Spectroscopy for Excited-State Dynamics
Genomic and Transcriptomic Approaches
Genomic and transcriptomic strategies are fundamental in deciphering how 6-Thioguanosine influences cellular function at the level of nucleic acids. These approaches allow researchers to observe global changes in gene sequence, structure, and expression.
In preclinical mouse models of melanoma, WGS has been employed to analyze tumors treated with low-dose 6-TG. springermedizin.denih.gov An established analysis pipeline for mouse tumor WGS data facilitates somatic variant discovery. springermedizin.denih.gov This process involves comparing the genomic data from 6-TG-treated tumors against control tumors to identify genetic alterations induced by the treatment. springermedizin.de While one study noted the pipeline's utility in assessing TMB, it also highlighted that the number of predicted neoepitopes, derived from the identified mutations, served as a more accurate indicator of tumor immune control than TMB alone. nih.gov The ability to perform paired tumor-normal WGS with highly accurate long-read sequencing further enhances the detection of a wide range of cancer-specific genetic variations, including single nucleotide variants (SNVs) and structural variants, which is crucial for understanding the genomic impact of DNA-incorporated nucleosides like 6-Thioguanosine. pacb.comnih.gov
RNA Sequencing (RNA-seq) is a cornerstone technique for studying the transcriptomic effects of 6-Thioguanosine. It allows for a global view of how 6-TG/6sG treatment alters gene expression profiles in cells. In studies on breast cancer cell lines like MCF-7 and MDA-MB-231, RNA-seq has been used to identify differentially expressed genes (DEGs) following 6-TG treatment. dovepress.comspandidos-publications.comfrontiersin.org
For instance, in MDA-MB-231 triple-negative breast cancer cells, RNA-seq revealed 2,166 upregulated genes and 1,550 downregulated genes in response to 6-TG. frontiersin.org Functional analysis of these DEGs showed that downregulated genes were primarily involved in pathways such as the PI3K-AKT signaling pathway. frontiersin.org Similarly, in MCF-7 cells, RNA-seq was used to construct a competing endogenous RNA (ceRNA) network to explore the regulatory mechanisms involving long non-coding RNAs (lncRNAs) affected by 6-TG. spandidos-publications.com However, in a study on a low-mutation melanoma mouse model, RNA-seq analysis using the DESeq2 package found no statistically significant differentially expressed genes after 6-TG treatment, indicating that the compound's efficacy in that model may not be driven by large-scale transcriptomic changes. springermedizin.de
Table 1: RNA-Seq Findings in 6-TG Treated Cancer Cells
| Cell Line | Treatment Context | Key Findings | Pathway Analysis | Citation |
| MDA-MB-231 | 2.5 μM 6-TG | 2,166 upregulated, 1,550 downregulated genes | Downregulation of PI3K-AKT pathway | frontiersin.org |
| MCF-7 | 6-TG treatment | Identification of differentially expressed lncRNAs and mRNAs | Construction of lncRNA-miRNA-mRNA ceRNA network | spandidos-publications.com |
| Yumm Melanoma Model | Low-dose 6-TG in vivo | No significant differentially expressed genes | N/A | springermedizin.de |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Validation
Quantitative Polymerase Chain Reaction (qPCR) is an essential and highly sensitive method used to validate findings from global transcriptomic analyses like RNA-seq and to quantify the expression of specific genes of interest. nih.govresearchgate.netplos.org In the context of 6-Thioguanosine research, qPCR is frequently employed to measure changes in the mRNA levels of specific genes hypothesized to be involved in the drug's mechanism of action or resistance.
For example, qPCR has been used to confirm that 6-TG treatment decreases the mRNA expression of DNMT1 in MCF-7 breast cancer cells. dovepress.com In other studies, it was used to analyze the expression of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is critical for the activation of thiopurines. acs.orgresearchgate.net These analyses showed a correlation between low HGPRT expression and resistance to 6-TG. acs.orgresearchgate.net Furthermore, qPCR demonstrated that 6-TG could significantly inhibit the mRNA expression of GLI2 and Parathyroid Hormone-related Protein (PTHrP) in human breast cancer and lung carcinoma cells. nih.govnih.gov
Western blotting is the corresponding technique to qPCR for analyzing protein expression. It is used to detect and quantify specific proteins in cell or tissue lysates, providing critical information about how 6-Thioguanosine treatment affects protein levels and post-translational modifications, such as phosphorylation.
Research on 6-TG's effects on cancer cells has extensively used Western blotting to corroborate gene expression data at the protein level. For instance, Western blot analysis confirmed that 6-TG treatment leads to a significant decrease in the protein levels of DNMT1 in MCF-7 cells and GLI2 in MDA-MB-231 cells. dovepress.comnih.gov In studies of triple-negative breast cancer, Western blotting showed that 6-TG treatment decreased the phosphorylation of AKT (p-AKT), a key component of the PI3K-AKT pathway. frontiersin.org It has also been used to detect markers of DNA damage and checkpoint activation, such as the phosphorylation of H2AX (γH2AX) and Chk1, in response to combined 6-TG and UVA treatment. oncotarget.com
Table 2: Proteins Analyzed by Western Blot in Response to 6-TG Treatment
| Protein Analyzed | Cell Line | Observed Effect of 6-TG | Research Focus | Citation |
| DNMT1 | MCF-7 | Decreased Expression | Epigenetic Regulation | dovepress.com |
| GLI2 | MDA-MB-231, RWGT2 | Decreased Expression | Bone Metastasis Signaling | nih.gov |
| p-AKT (T308) | MDA-MB-231 | Decreased Phosphorylation | PI3K-AKT Pathway, Apoptosis | frontiersin.org |
| FAS | MCF-7 | Increased Expression | Apoptosis | dovepress.com |
| γH2AX | MEFs | Increased Phosphorylation | DNA Damage Response | oncotarget.com |
TUC-seq DUAL for 6-Thioguanosine Incorporation into RNA and Resistance Mechanism Elucidation
TUC-seq DUAL (this compound and Thiouridine conversion sequencing) is an innovative and powerful method designed to study RNA dynamics. researchgate.netnih.gov This technique involves the metabolic labeling of newly synthesized RNA with both 6-Thioguanosine (6sG) and 4-thiouridine (B1664626) (4sU). nih.gov A specific chemical conversion process then transforms the incorporated 6sG into a 6-hydrazino purine derivative that is read as an adenine (B156593) (A) during reverse transcription and sequencing, resulting in a G-to-A mutation in the final data. acs.orgresearchgate.netnih.gov
This method allows for the direct quantification of 6sG incorporation into RNA, providing a measure of the biologically active form of the drug. acs.orgresearchgate.net It has been instrumental in examining the efficacy of 6sG monophosphate prodrugs designed to bypass resistance mechanisms. acs.orgresearchgate.net By measuring 6sG incorporation in thiopurine-resistant cell lines, researchers have confirmed that resistance is often linked to the downregulation of the HGPRT enzyme and that certain prodrugs can effectively deliver the active nucleotide and overcome this resistance. acs.orgresearchgate.net TUC-seq DUAL serves as a potential alternative method for monitoring the success of thiopurine therapy by directly measuring the incorporation of the active metabolite into RNA. acs.orgresearchgate.net
Cellular and Molecular Assays
A variety of cellular and molecular assays are employed to characterize the phenotypic effects of 6-Thioguanosine on cells, particularly concerning cell viability, proliferation, and death.
Cell viability and proliferation assays are fundamental for determining the cytotoxic and cytostatic effects of 6sG. Assays such as the CellTiter-Glo and AlamarBlue assays are used to measure the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in different cell lines. frontiersin.orgacs.orgresearchgate.net For example, the IC50 of 6-TG was determined to be 2.489 µM in MDA-MB-231 cells and 6.3 µM in HCC1937 cells after 48 hours. frontiersin.org Clonogenic survival assays provide a longer-term assessment of cytotoxicity by measuring the ability of single cells to form colonies after drug exposure. aacrjournals.org
Flow cytometry is a versatile tool used to analyze the cell cycle distribution. Studies have shown that 6-TG can induce a G2-M phase cell cycle arrest in both human colorectal cancer cells and breast cancer cells. dovepress.comaacrjournals.org This arrest is a key mechanism contributing to the compound's cytotoxic effects.
To investigate the mechanism of cell death, researchers use assays to detect apoptosis and DNA damage. Western blotting for apoptotic proteins like FAS and CASP9, as mentioned previously, is one such method. dovepress.comfrontiersin.org Additionally, the alkaline Comet assay and pulsed-field gel electrophoresis are used to measure DNA strand breaks. These assays have revealed that in DNA mismatch repair (MMR)-proficient cells, 6-TG treatment leads to a significant increase in long-lived single-strand breaks, which correlates with the observed G2-M arrest and subsequent cell death. aacrjournals.org
Cell Viability and Proliferation Assays (e.g., Cell Counting Kit-8, Cloning Assays)
The assessment of cell viability and proliferation is fundamental in understanding the cytotoxic and cytostatic effects of 6-Thioguanosine (6-TG). Methodologies such as the Cell Counting Kit-8 (CCK-8) assay and cloning assays are frequently employed to quantify these effects across various cell lines.
The CCK-8 assay, a sensitive colorimetric method, measures the number of viable cells by utilizing the bioreduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce a soluble formazan (B1609692) dye. bosterbio.comdojindo.com The amount of formazan generated is directly proportional to the number of living cells. bosterbio.comdojindo.com This assay has been used to evaluate the impact of 6-TG on the viability of different cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with 5 μM 6-TG for 48 hours significantly reduced cell viability. nih.gov The inhibitory effect was found to be dependent on both the concentration and the duration of treatment. nih.gov Similarly, the CCK-8 assay was used to determine the half-maximal inhibitory concentration (IC50) of 6-TG in MDA-MB-231 and HCC1937 triple-negative breast cancer cells, which were found to be 2.489 µM and 6.3 µM, respectively, after 48 hours of treatment. frontiersin.org In another study, the IC50 value for 6-TG in the human cervical carcinoma cell line (HeLa) was determined to be 28.79 μM after 48 hours of incubation using the MTT assay, a similar tetrazolium-based assay. thepharmajournal.com The CCK-8 assay has also been instrumental in assessing the effects of 6-TG on the proliferation of the Nalm6 human B-cell acute lymphoblastic leukemia cell line. researchgate.net
Cloning assays, also known as colony formation assays, provide a measure of the ability of single cells to undergo sufficient proliferation to form a colony. This technique is particularly useful for assessing the long-term reproductive viability of cells after treatment with a cytotoxic agent. Studies have shown that treatment with 6-TG markedly decreases the colony formation ability of MCF-7 cells. nih.gov Specifically, exposure to 6 μM 6-TG for 8 days significantly inhibited colony formation. researchgate.net This method has also been used to quantify the frequency of 6-thioguanine-resistant (TGr) T-lymphocytes in human blood and mouse spleen, providing a valuable tool for mutagenesis studies. oup.comnih.govnih.gov The principle behind this application is that normal cells are sensitive to 6-TG, while mutant cells lacking the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) are resistant and can form colonies in its presence. oup.comnih.gov
Table 1: IC50 Values of 6-Thioguanosine in Various Cancer Cell Lines
Cell Line Cancer Type Assay IC50 Value (µM) Treatment Duration (hours) Reference MCF-7 Breast Cancer (ER+, PR+) CCK-8 Not explicitly stated, but 5 µM showed significant inhibition 48 dojindo.com MDA-MB-231 Triple-Negative Breast Cancer CCK-8 2.489 48 rwdstco.com HCC1937 Triple-Negative Breast Cancer CCK-8 6.3 48 rwdstco.com HeLa Cervical Carcinoma MTT 28.79 48 researchgate.net
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to measure and analyze multiple physical and chemical characteristics of a population of cells. bdbiosciences.com It is extensively used in research involving 6-Thioguanosine to elucidate its effects on the cell cycle and apoptosis (programmed cell death).
In studies on breast cancer cells, flow cytometry has been instrumental in demonstrating the pro-apoptotic and cell cycle-arresting properties of 6-TG. For example, in MCF-7 breast cancer cells, treatment with 6-TG for 48 hours led to a significant increase in the percentage of apoptotic cells, rising from 10.66% in the control group to 18.55% in the treated group. nih.govresearchgate.net A notable increase in the early apoptotic cell population was also observed. nih.gov Further analysis of the cell cycle in MCF-7 cells revealed that 6-TG treatment induces a G2/M phase arrest. nih.govresearchgate.net This is characterized by an accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the proportion of cells in the G0/G1 and S phases. nih.gov
Similar findings have been reported in triple-negative breast cancer (TNBC) cells. In MDA-MB-231 cells, 6-TG treatment resulted in a significant increase in apoptosis, with the apoptotic cell ratio rising from 7.02% in the control group to 15.72% in the treated group. frontiersin.org These findings highlight the ability of 6-TG to trigger apoptotic signaling pathways in cancer cells. frontiersin.orgresearchgate.net
Table 2: Effect of 6-Thioguanosine on Apoptosis and Cell Cycle in MCF-7 Cells
Parameter Control Group 6-TG Treated Group Reference Apoptosis Rate (%) 10.66 18.55 [2, 9] Early Apoptosis Rate (%) 1.39 9.43 dojindo.com Cell Cycle Phase Distribution Normal Increased G2/M phase, Decreased G0/G1 and S phase [2, 9]
Immunoblotting Analysis for Protein Modifications (e.g., Spike protein processing)
Immunoblotting, commonly known as Western blotting, is a widely used analytical technique to detect specific proteins in a sample. rwdstco.com This method is particularly valuable for investigating post-translational modifications of proteins and the effects of compounds like 6-Thioguanosine on protein expression and processing.
In the context of virology research, immunoblotting has been crucial in uncovering a novel antiviral mechanism of 6-TG against coronaviruses, including SARS-CoV-2. news-medical.netnih.gov Studies have shown that 6-TG interferes with the processing of the coronavirus Spike (S) protein. news-medical.netnih.govcovarrnet.ca Immunoblotting analysis of cells expressing the SARS-CoV-2 S protein revealed that treatment with 6-TG resulted in an increased electrophoretic mobility of the S protein. news-medical.netnih.gov This mobility shift was consistent with the effects of enzymatic removal of N-linked oligosaccharides, suggesting that 6-TG inhibits the proper glycosylation of the S protein. news-medical.netnih.gov
Immunoblotting has also been used to investigate the molecular mechanisms underlying the effects of 6-TG on cancer cells. In studies on breast cancer, Western blot analysis confirmed that 6-TG treatment leads to a decrease in the protein levels of DNMT1 (DNA methyltransferase 1). nih.gov In Jurkat T human acute lymphoblastic leukemia cells, immunoblotting was used to show a significant reduction in the expression of the mitochondrial respiratory chain protein UQCRC2 after treatment with 6-TG. nih.gov In the context of coronavirus research, immunoblotting was also used to show that 6-TG inhibits the papain-like protease (PLpro) mediated cleavage of the viral polyprotein. biorxiv.org
Transmission Electron Microscopy (TEM) for Subcellular and Viral Structure Analysis
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the detailed visualization of subcellular structures and viral particles. apsnet.orgnih.gov This methodology has been instrumental in elucidating the morphological effects of 6-Thioguanosine on virus-infected cells.
In studies investigating the antiviral activity of 6-TG against coronaviruses, TEM analysis of infected cells provided direct visual evidence of the compound's impact on viral assembly and egress. news-medical.netcovarrnet.ca TEM images of cells infected with coronavirus and treated with 6-TG showed a noticeable reduction in the number of viral particles compared to untreated infected cells. news-medical.net Strikingly, the few viral particles that were observed in the 6-TG-treated cells were often found to lack the characteristic "corona" of Spike proteins on their surface. covarrnet.ca This observation, made possible by the high magnification and resolution of TEM, corroborates findings from immunoblotting analyses and strongly indicates that 6-TG interferes with the incorporation of the Spike protein into new virions, leading to the production of defective, non-infectious viral particles. news-medical.netcovarrnet.ca
TEM is a valuable tool for studying host-virus interactions at the ultrastructural level, allowing researchers to observe changes in cellular organelles and the localization of viral components within the cell. apsnet.orgnih.govresearchgate.net The ability to visualize the fine details of viral and subcellular structures provides crucial insights into the mechanisms of action of antiviral compounds like 6-Thioguanosine. nih.gov
Gaussia Luciferase Experiments for Secretory Pathway Analysis
Gaussia luciferase (GLuc) is a secreted reporter protein that is widely used to study the classical secretory pathway in cells. plos.orgnih.gov Because its secretion is dependent on the proper functioning of the endoplasmic reticulum (ER) and Golgi apparatus, assays measuring the amount of GLuc released from cells can be used to assess whether a compound disrupts this pathway. nih.govplos.org
In the investigation of the antiviral mechanism of 6-Thioguanosine against coronaviruses, Gaussia luciferase experiments were employed to determine if the observed defects in Spike protein processing were due to a global disruption of the host cell's secretory pathway. news-medical.netnih.gov Researchers transfected cells with a plasmid encoding GLuc and then treated them with 6-TG. nih.govplos.org The amount of luciferase activity in the cell culture supernatant was then measured. nih.gov
The results of these experiments showed that 6-TG did not cause a global disruption of the secretory pathway. news-medical.net While a control compound known to inhibit the secretory pathway, brefeldin A, significantly reduced the secretion of GLuc, 6-TG had no such effect. nih.govplos.org This finding was crucial in demonstrating that the inhibitory effect of 6-TG on Spike protein glycosylation and trafficking is specific and not a result of general cytotoxicity or a broad-spectrum inhibition of protein secretion. news-medical.netnih.gov This specificity suggests that 6-TG targets a more precise mechanism, likely a cellular GTPase, involved in the maturation of the Spike protein. news-medical.netnih.gov
Tube Formation Assays for Angiogenesis Research
Tube formation assays are a widely used in vitro method to assess the angiogenic potential of cells or the pro- or anti-angiogenic effects of various compounds. ibidi.comrndsystems.com The assay is based on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures, or "tubes," when cultured on a basement membrane-like matrix, such as Matrigel®. ibidi.comrndsystems.com
In the context of 6-Thioguanosine research, tube formation assays have been employed to investigate its anti-angiogenic properties. frontiersin.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. frontiersin.org Studies have shown that 6-TG possesses significant anti-angiogenic activity. frontiersin.orgnih.gov
In one study, HUVECs were exposed to high glucose conditions to mimic a pro-angiogenic environment. frontiersin.orgnih.gov When these cells were treated with 6-TG, their ability to form tubes was significantly inhibited. frontiersin.orgnih.gov The anti-angiogenic effect of 6-TG was further investigated by co-treating the cells with antagonists of melanocortin receptors (MC1R and MC5R). frontiersin.orgnih.gov The results showed that the anti-angiogenic activity of 6-TG could be overcome by these antagonists, suggesting that the mechanism of action of 6-TG in this context involves these receptors. frontiersin.orgnih.gov This research highlights the potential of 6-TG as an anti-angiogenic agent and demonstrates the utility of the tube formation assay in screening and characterizing compounds with such properties. frontiersin.orgnih.gov
Immunohistochemical Analysis for Biomarker Staining
Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antigen-antibody binding to detect the presence and localization of specific proteins (biomarkers) within tissue samples. This method provides valuable insights into the effects of compounds like 6-Thioguanosine on protein expression in a tissue-specific context.
In research on the anti-angiogenic effects of 6-TG in an in vivo model of diabetic retinopathy, immunohistochemical analysis was performed on retinal tissues. frontiersin.orgnih.gov After inducing diabetes in mice, they were treated with 6-TG. Retinal sections were then stained for the biomarker CD34, which is a marker for endothelial progenitor cells involved in neo-angiogenesis. frontiersin.org The results of the IHC analysis showed that retinal CD34 staining was reduced in the diabetic mice treated with 6-TG, corresponding with a reduction in retinal vascular alterations. frontiersin.orgnih.gov This finding provided in vivo evidence for the anti-angiogenic activity of 6-TG. frontiersin.orgnih.gov
In cancer research, IHC has been used to investigate the effects of 6-TG on tumor tissues. In a study on triple-negative breast cancer, tumor sections from mice treated with 6-TG were stained for DNMT1 and caspase-3. frontiersin.org The IHC results showed reduced expression of DNMT1 and increased expression of caspase-3 in the tumors from the 6-TG treated group, which is consistent with the proposed mechanism of 6-TG inducing apoptosis through inhibition of DNMT1. frontiersin.org In another study, IHC was used to evaluate Ki67 staining, a proliferation marker, in tumor samples. aacrjournals.org Treatment with 6-thio-dG, a derivative of 6-TG, resulted in decreased Ki67 staining, indicating reduced tumor cell proliferation. aacrjournals.org
A specialized application of immunohistochemistry has been developed to determine the frequency of 6-thioguanine resistant (TGr) lymphocytes in human blood. nih.gov This method uses an antibody against bromodeoxyuridine (BrdU) to label DNA-synthesizing cells, providing a non-radioactive alternative to traditional autoradiographic assays for mutagenesis studies. nih.gov
Computational and Structural Biology Approaches
Advanced computational and structural biology methodologies have become indispensable in elucidating the molecular mechanisms of 6-thioguanosine. These techniques provide high-resolution insights into its interactions with biological macromolecules, such as receptors and nucleic acids, which are critical for understanding its therapeutic effects and potential for new applications.
Molecular Modeling for Ligand-Receptor Interactions (e.g., with Melanocortin Receptors)
Molecular modeling techniques are crucial for investigating how 6-thioguanosine (6-TG) interacts with protein targets. Recent computational studies have explored the binding of 6-TG to melanocortin receptors (MCRs), a family of G-protein-coupled receptors involved in various physiological processes, including angiogenesis. frontiersin.orgresearchgate.net A structure-based computational approach, including molecular modeling, virtual screening, MM-GBSA calculations, and molecular dynamics simulations, was used to analyze the binding of 6-TG to melanocortin receptor type 1 (MC1R) and type 5 (MC5R). frontiersin.orgnih.gov
The computational analysis revealed that 6-TG binds to both MC1R and MC5R, with a notably more stable interaction predicted for the 6-TG/hMC5R complex. frontiersin.orgnih.gov This was quantified by calculating the binding free energy (ΔG), which showed a significantly lower value for the complex with hMC5R compared to hMC1R, indicating stronger and more stable binding. frontiersin.org These computational predictions were subsequently corroborated by in vitro experiments using selective antagonists for MC1R and MC5R. frontiersin.orgnih.govresearchgate.net The findings suggest that the anti-angiogenic effects of 6-TG may be mediated through its interaction with these melanocortin receptors. nih.govresearchgate.net
| Receptor Complex | Predicted Binding Free Energy (ΔGbinding) | Reference |
|---|---|---|
| 6-TG / hMC1R | -40.29 kcal/mol | frontiersin.org |
| 6-TG / hMC5R | -68.05 kcal/mol | frontiersin.org |
Structural Analysis of DNA Duplexes with Incorporated 6-Thioguanine
The incorporation of 6-thioguanine (S6G) into DNA is a key aspect of its cytotoxic activity. nih.gov Understanding the structural consequences of this modification is essential for elucidating its mechanism of action. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, often combined with restrained molecular dynamics, has been a primary tool for this purpose. nih.gov
Interestingly, thermal stability experiments have suggested that the S6G·T mismatch might be more stable than the correctly paired S6G·C. nih.gov Molecular dynamics and thermodynamic integration calculations have also been employed to study the effects of the guanine (B1146940) to 6-thioguanine substitution. irbbarcelona.org These theoretical studies indicate that the presence of 6-thioguanine can induce a shift from a B/A intermediate geometry towards a pure B-form in duplex DNA and generally leads to a destabilization of duplex, triplex, and quadruplex structures. irbbarcelona.org
More complex structures have also been analyzed, including the crystal structure of a DNA duplex cross-linked by 6-thioguanine–6-thioguanine disulfides, which can be reversibly formed and cleaved. rsc.orgresearchgate.net
| Feature | Observation | Methodology | Reference |
|---|---|---|---|
| Overall Conformation | Right-handed helix, consistent with B-form DNA. | NMR Spectroscopy, Molecular Dynamics | nih.govirbbarcelona.org |
| S6G·C Base Pairing | Resembles a normal Watson-Crick base pair with minimal structural disruption. | NMR Spectroscopy | nih.govcolby.edu |
| S6G·T Base Pairing | Forms a wobble-type base pair. | NMR Spectroscopy, Molecular Dynamics | nih.gov |
| Structural Perturbation | The lesion site itself shows changes, but flanking base pairs and the overall helix are not highly perturbed. | NMR Spectroscopy | nih.gov |
| Thermodynamic Stability | The G → S mutation generally destabilizes DNA structures. The S6G·T mismatch may be thermally more stable than the S6G·C pair. | Molecular Dynamics, Thermodynamic Integration, Thermal Dependence Experiments | nih.govirbbarcelona.org |
Development of 6 Thioguanosine Analogs and Prodrugs for Research Applications
Rational Design and Synthesis of Modified Nucleosides and Nucleotides
The strategic modification of nucleoside structures is a cornerstone of developing novel research tools and therapeutic agents. For 6-thioguanosine, modifications often target the base, sugar, or phosphate (B84403) moieties to impart specific characteristics. The introduction of a sulfur atom at the 6-position of guanosine (B1672433), creating 6-thioguanosine, alters its electronic and steric properties, influencing its interaction with cellular machinery and its incorporation into nucleic acids.
The synthesis of 6-thioguanosine-containing analogs, such as cap analogs for mRNA synthesis, has been achieved through various chemical methods, including phosphorimidazolide chemistry. These analogs are designed to be incorporated into RNA during in vitro transcription, enabling specific applications like photo-induced crosslinking due to the photo-activable nature of the 6-thioguanosine moiety. Furthermore, prodrug strategies involving the masking of the 5'-monophosphate group of 6-thioguanosine (creating 6-sGMP prodrugs) are employed to enhance cellular uptake and delivery of the active nucleotide.
Table 1: Examples of Modified Nucleosides and Their Design Rationale
| Nucleoside Analog | Modification Focus | Rationale for Modification | Research Application |
| 6-Thioguanosine (6-sG) | Base (Sulfur at C6) | Alters electronic and steric properties for biological interactions | Metabolic labeling of RNA, photo-crosslinking studies |
| 6-sGMP Prodrugs | 5'-O-monophosphate masking | Enhances cellular uptake and delivery of active nucleotide | Overcoming drug resistance, studying thiopurine metabolism |
| m27,2′-O-Gppp6SG | Cap analog with 6-sG | Facilitates photo-induced crosslinking and efficient mRNA capping | mRNA synthesis, RNA-protein interaction studies |
Evaluation of Prodrug Efficacy in Resistant Cell Populations
Drug resistance remains a significant challenge in both research and therapeutic applications. Prodrug strategies are instrumental in circumventing resistance mechanisms, which can include altered enzyme activity or transport pathways. For thiopurine analogs like 6-thioguanine (B1684491) (6-TG), resistance is often linked to the expression levels of the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Studies have shown that 6-thioguanosine monophosphate (6-sGMP) prodrugs exhibit superior efficacy against cell populations resistant to 6-TG or 6-sG. For instance, specific 6-sGMP derivatives, such as those featuring 4-acetyloxybenzyl or cycloSaligenyl masking groups, have demonstrated potent antiproliferative activity in resistant leukemia and breast cancer cell lines (e.g., K-526 and SK-BR-3). These prodrugs effectively bypass the HGPRT-dependent activation step, delivering active 6-thioguanosine nucleotides intracellularly and restoring sensitivity to thiopurine treatment.
Table 2: Efficacy of 6-sGMP Prodrugs in Resistant Cell Lines
| Prodrug Example | Resistant Cell Line | Hypothesized Resistance Mechanism | Efficacy Finding |
| 6-sGMP (4-acetyloxybenzyl derivative) | K-526 leukemia | Reduced HGPRT expression | Superior efficacy compared to 6-TG/6-sG |
| 6-sGMP (cycloSaligenyl derivative) | SK-BR-3 breast cancer | Reduced HGPRT expression | Effective antiproliferative activity |
Nucleoside Recoding Methodologies for RNA Population Dynamics Studies
Understanding the dynamic nature of RNA—its synthesis, processing, and degradation—is crucial for deciphering gene regulation and cellular function. Nucleoside analogs serve as invaluable tools for tracking these dynamics through metabolic labeling, allowing researchers to distinguish newly synthesized RNA from pre-existing pools.
6-Thioguanosine (6-sG) is a key nucleoside analog employed in "nucleotide recoding" techniques for RNA population dynamics studies. When incorporated into nascent RNA, 6-sG can be chemically converted (e.g., via TimeLapse chemistry) into a modified purine (B94841) derivative that induces a specific base mismatch (G-to-A) during RNA sequencing. This methodology, often combined with other labeled nucleosides like 4-thiouridine (B1664626) (4sU), enables precise measurements of RNA decay rates and transcriptome-wide dynamics, providing temporal information often missed by standard RNA-seq. The TUC-seq DUAL approach, for example, leverages the distinct chemical conversions of 6-sG and 4sU to simultaneously track RNA synthesis and degradation.
Table 3: Nucleoside Recoding for RNA Dynamics
| Nucleoside Analog | Labeling Method | Chemical Conversion | Detection Method | Research Application |
| 6-Thioguanosine (6-sG) | Metabolic Labeling | G→A mutation via chemical recoding (e.g., TimeLapse) | RNA Sequencing | RNA decay, RNA population dynamics |
| 4-Thiouridine (4sU) | Metabolic Labeling | T→C mutation via chemical recoding (e.g., TUC-seq) | RNA Sequencing | RNA decay, RNA population dynamics |
Enhancing Therapeutic Efficacy Through Structural Modification Research
The quest to improve the therapeutic profile of nucleoside analogs involves extensive research into structural modifications. These alterations aim to optimize pharmacokinetic properties, such as oral bioavailability, cellular permeability, and metabolic stability, while simultaneously reducing toxicity and overcoming drug resistance.
Modifications at the 6-position of purines, as seen in 6-thioguanosine, can significantly influence their biological activity and metabolic fate. Prodrug strategies, which involve chemically masking the parent drug to improve its delivery and absorption, are a critical aspect of this research. For instance, ProTide technology, which masks nucleotide monophosphates with promoieties, has successfully enhanced the delivery and efficacy of nucleoside analogs by bypassing rate-limiting phosphorylation steps. Research continues to explore novel base modifications, sugar alterations, and prodrug designs to create more potent, selective, and orally bioavailable nucleoside-based therapeutics.
Table 4: Strategies for Enhancing Nucleoside Analog Efficacy
| Modification Strategy | Example Application | Mechanism of Enhancement | Research Focus |
| Base Modification (e.g., 6-thio) | 6-Thioguanosine | Alters biochemical properties, metabolic activation, and nucleic acid incorporation | Improving antimetabolite activity, RNA labeling |
| Prodrug Formation (e.g., ProTides, esters) | Various nucleoside analogs | Increases lipophilicity, bypasses phosphorylation, improves bioavailability and cellular uptake | Enhanced drug delivery, overcoming resistance |
| Sugar Moiety Modification | Acyclic nucleosides, 2'-substituted nucleosides | Alters stability, enzyme recognition, and interaction with viral/cellular targets | Improving antiviral/antitumor activity, reducing toxicity |
Compound List:
6-Thioguanosine (6-sG)
6-Thioguanine (6-TG)
6-Thioguanosine Monophosphate (6-sGMP)
6-Thioguanosine Triphosphate (6-sGTP)
4-Thiouridine (4sU)
N6-allyladenosine (a6A)
m27,2′-O-Gppp6SG
NUC-3373
Sofosbuvir
Tenofovir alafenamide
Abacavir
Acyclovir
Valacyclovir
Famciclovir
Remdesivir
Gemcitabine
Cladribine
Fludarabine
Capecitabine
Cytarabine
Cyclocytidine (Ancitabine)
BCX-4430
Molnupiravir
Fostemsavir
Temsavir
Oseltamivir
Zanamivir
5-Ethynyluridine (EU)
5-Bromouridine (BrU)
Pseudouridine (Ψ)
N6-cyclopropane-adenosine (cpA)
2CNqAXP
pAXP
3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK)
3′-azidothymidine
Nikavir
Adefovir
30-fluoro-20, 30-dideoxyguanosine
Cidofovir
Ganciclovir
Valganciclovir
Lamivudine
Emtricitabine
Clofarabine
6-mercaptopurine (B1684380) (6-MP)
Azathioprine
Nairabine
Clarabine
8-oxo-7,8-dihydroguanine
Cytosine
Uracil
Deoxyadenosine
Deoxycytidine
Deoxyguanosine
Deoxythymidine
Deoxyuridine
5-fluorouracil (B62378) (5-FU)
5-fluoro-2'-deoxyuridine (B1346552) (FUDR)
(tBuSATE)2-6sGMP
6-hydrazino-2-aminopurine (A')
Hoogsteen
6-TGTP-bound Rac1
Interactions and Combinatorial Research Strategies
Modulation of 6-Thioguanosine Activity by Endogenous Compounds
6-Thioguanosine's interaction with endogenous purine (B94841) metabolism is a fundamental aspect of its mechanism of action. As a thio-analogue of guanine (B1146940), 6-TG enters cellular pathways by competing with the natural purine base guanine for key enzymes. Specifically, 6-TG utilizes the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) to be converted into 6-thioguanosine monophosphate (TGMP) drugbank.comwikipedia.org. This process directly involves guanine as a competitor for the same enzymatic machinery drugbank.compediatriconcall.com.
The intracellular accumulation of TGMP can lead to significant disruptions in purine biosynthesis. TGMP interferes with the synthesis of guanine nucleotides through pseudofeedback inhibition of glutamine-5-phosphoribosylpyrophosphate amidotransferase, a critical enzyme in the de novo purine synthesis pathway drugbank.compediatriconcall.com. Furthermore, TGMP inhibits the conversion of inosinic acid (IMP) to xanthylic acid (XMP) by competing for the enzyme IMP dehydrogenase drugbank.com. These metabolic interferences ultimately affect cellular processes reliant on adequate purine nucleotide pools. Additionally, 6-TG nucleotides are incorporated into DNA during the S-phase of the cell cycle, acting as a false base and contributing to DNA strand breaks and cytotoxicity wikipedia.orgfrontiersin.orgacs.org.
Combinatorial Approaches with Other Agents in Preclinical Models
The therapeutic potential of 6-thioguanine (B1684491) is often explored in combination with other agents to enhance efficacy, overcome resistance, or improve selectivity.
Methylthioadenosine (MTA) in Methylthioadenosine Phosphorylase (MTAP)-Deficient Cancers
A significant combinatorial strategy involves the use of methylthioadenosine (MTA) in conjunction with 6-thioguanine (6-TG) for the treatment of cancers deficient in methylthioadenosine phosphorylase (MTAP) nih.govfrontiersin.orgplos.orgnih.gov. MTAP deficiency is a common genetic alteration in various malignancies, often arising from homozygous deletions on chromosome 9p21, which frequently co-occurs with the deletion of the CDKN2A gene encoding p16 and p14ARF tumor suppressors nih.govfrontiersin.orgplos.orglivingtumorlab.com. Cancers with high MTAP deficiency include leukemias, lymphomas, mesothelioma, melanoma, biliary tract cancer, glioblastoma, osteosarcoma, soft tissue sarcoma, neuroendocrine tumors, and lung, pancreatic, and squamous cell carcinomas nih.govresearchgate.net.
The rationale behind this combination lies in the differential metabolic activity of MTAP in normal versus cancer cells. In MTAP-proficient normal cells, MTAP cleaves MTA to adenine (B156593) and 5-methylthioribose-1-phosphate. The generated adenine is then converted to adenine nucleotides, which competitively inhibit the activation of 6-TG to its toxic nucleotide forms by consuming phosphoribosyl pyrophosphate (PRPP) plos.orglivingtumorlab.com. Consequently, normal cells are protected from 6-TG toxicity. In contrast, MTAP-deficient tumor cells lack this protective mechanism, rendering them highly susceptible to 6-TG plos.orglivingtumorlab.com. Pretreatment with MTA can therefore shield normal tissues while allowing for the administration of higher, more effective doses of 6-TG to target MTAP-deficient tumors nih.govnih.govresearchgate.net. Preclinical studies have demonstrated substantial tumor shrinkage or growth slowing in lymphoblastic leukemia and metastatic prostate carcinoma models using this MTA/6-TG strategy nih.govnih.govresearchgate.net.
Table 1: Cancers with High MTAP Deficiency and the MTA/6-TG Combinatorial Strategy Rationale
| Cancer Type | Frequency of MTAP Deficiency | Rationale for MTA/6-TG Combination |
| Leukemias, Lymphomas | High | MTAP deficiency allows selective activation of 6-TG in tumor cells, while MTA protects normal cells by generating adenine, which competitively inhibits 6-TG activation. |
| Mesothelioma | High | MTAP-deficient tumors are selectively sensitive to 6-TG due to the absence of adenine-mediated protection. MTA pretreatment enhances this selectivity. |
| Melanoma | High | The MTA/6-TG strategy leverages the metabolic vulnerability of MTAP-deficient melanoma cells, offering a potential therapeutic advantage. |
| Biliary Tract Cancer | High | MTAP deletion is a common event, creating a targetable vulnerability for 6-TG when combined with MTA. |
| Glioblastoma | High | The co-deletion of MTAP and CDKN2A is frequent in glioblastoma, making the MTA/6-TG approach a promising avenue for treatment. |
| Osteosarcoma | High | MTAP-deficient osteosarcoma cells are selectively killed by 6-TG when normal cells are protected by MTA. |
| Soft Tissue Sarcoma | High | The absence of MTAP in these sarcomas allows for enhanced 6-TG efficacy when administered with MTA. |
| Neuroendocrine Tumors | High | Preclinical models have shown efficacy of MTA/6-TG in metastatic prostate carcinoma with neuroendocrine features, indicating potential for other neuroendocrine tumors. |
| Lung Cancer (e.g., NSCLC) | High | MTAP deficiency, often linked to CDKN2A deletion, is prevalent in lung cancers, supporting the use of MTA/6-TG for selective tumor targeting. |
| Pancreatic Cancer | High | The high frequency of MTAP loss in pancreatic cancer makes it a key candidate for MTA/6-TG combination therapy. |
| Squamous Cell Carcinomas | High | Similar to other cancers with MTAP deficiency, squamous cell carcinomas may benefit from the selective toxicity conferred by the MTA/6-TG strategy. |
Gold Compounds (e.g., Auranofin) in Cellular Interactions
While direct studies detailing the combination of 6-thioguanine with gold compounds like auranofin are limited in the provided search results, their distinct mechanisms of action suggest potential for synergistic effects. Auranofin, an orally active gold compound, primarily targets thioredoxin reductase (TrxR) and other proteins involved in cellular redox homeostasis, leading to apoptosis up.ac.zanih.govmdpi.com. In contrast, 6-thioguanine's primary cytotoxic mechanism involves incorporation into DNA and RNA, as well as interference with purine biosynthesis wikipedia.orgacs.org. This difference in cellular targets could potentially circumvent resistance mechanisms that might arise from targeting a single pathway up.ac.za.
Furthermore, research indicates that disulfiram (B1670777) and 6-thioguanine (6-TG) can synergistically inhibit ubiquitin-specific proteases USP2 and USP21, suggesting that 6-TG may engage in synergistic interactions with other agents that modulate cellular enzymatic activities researchgate.net. While not directly involving gold compounds, this finding highlights 6-TG's capacity to potentiate the effects of other therapeutic agents through combined targeting of cellular pathways.
Azaserine (B1665924) in Resistance Modulation Studies
Specific research detailing the use of azaserine in combination with 6-thioguanine to modulate resistance mechanisms was not prominently found within the provided search results. While some studies discuss thiopurine metabolism and resistance in general, or interactions with other drug classes, a direct investigation into azaserine and 6-TG for resistance modulation was not identified.
Research into Interactions with Specific Protein Targets
Melanocortin Receptor (MC1R, MC5R) Interactions
Recent research has uncovered a novel interaction between 6-thioguanine (6-TG) and melanocortin receptors, specifically MC1R and MC5R, in the context of diabetic retinopathy (DR) frontiersin.orgnih.govresearchgate.netnih.gov. Computational analyses have indicated that 6-TG binds more stably to MC5R than to MC1R frontiersin.orgnih.govresearchgate.netnih.gov. This interaction was experimentally validated in human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions and in a mouse model of diabetic retinopathy frontiersin.orgnih.govresearchgate.netnih.gov.
These studies revealed that 6-TG exhibits significant anti-angiogenic activity in these models. The anti-angiogenic effect of 6-TG was observed to be diminished or eradicated by selective antagonists for MC5R (PG20N) and, to a lesser extent, MC1R (AGRP) frontiersin.orgnih.govresearchgate.netnih.gov. Specifically, a higher concentration of the MC5R antagonist was required to abolish the anti-angiogenic effect compared to the MC1R antagonist, suggesting a more pronounced role for MC5R in mediating 6-TG's action frontiersin.orgnih.govresearchgate.netnih.gov. The anti-angiogenic activity of 6-TG in the diabetic mouse model was confirmed by a reduction in retinal vascular alterations, an effect that was negated when 6-TG was co-administered with MC1R or MC5R antagonists frontiersin.orgnih.govresearchgate.netnih.gov. This suggests that 6-TG's therapeutic potential in conditions involving aberrant angiogenesis may be, at least in part, mediated through these melanocortin receptors. 6-TG has also been shown to decrease VEGF protein levels, potentially through ERK pathway inhibition frontiersin.org.
Table 2: 6-Thioguanine Interaction with Melanocortin Receptors (MC1R, MC5R)
| Target Receptor | Computational Binding Affinity | Experimental Confirmation (Cellular Model) | Functional Outcome (Anti-angiogenesis) | Antagonist Impact (MC5R Antagonist PG20N) | Antagonist Impact (MC1R Antagonist AGRP) |
| MC5R | More Stable | Confirmed (HUVECs, High Glucose) | Marked Anti-angiogenic | Eradicated activity (10 µM) | Less effective (5 µM) |
| MC1R | Less Stable | Confirmed (HUVECs, High Glucose) | Marked Anti-angiogenic | Less effective (5 µM) | Less effective (5 µM) |
Compound Name Table:
6-Thioguanosine (6-TG)
Guanine
Methylthioadenosine (MTA)
Methylthioadenosine Phosphorylase (MTAP)
Auranofin
Azaserine
Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase)
6-thioguanosine monophosphate (TGMP)
Glutamine-5-phosphoribosylpyrophosphate amidotransferase
Inosinic acid (IMP)
Xanthylic acid (XMP)
IMP dehydrogenase
Adenine
5-methylthioribose-1-phosphate
Phosphoribosyl pyrophosphate (PRPP)
Disulfiram
Ubiquitin-specific protease 2 (USP2)
Ubiquitin-specific protease 21 (USP21)
Thioredoxin reductase (TrxR)
Melanocortin Receptor 1 (MC1R)
Melanocortin Receptor 5 (MC5R)
Vascular Endothelial Growth Factor (VEGF)
Extracellular signal-regulated kinase (ERK)
PG20N (MC5R antagonist)
AGRP (MC1R antagonist)
Human umbilical vein endothelial cells (HUVECs)
Azathioprine (AZA)
Buthionine sulfoximine (B86345) (BSO)
6-mercaptopurine (B1684380) (6-MP)
Q & A
Q. What experimental methodologies are recommended for studying the role of 6-thioguanosine in RNA duplex formation?
To investigate RNA duplex stabilization, use circular dichroism (CD) spectroscopy to monitor structural changes and thermal denaturation assays to measure melting temperatures (). Incorporate 6-thioguanosine into synthetic RNA strands via solid-phase synthesis and compare thermodynamic stability with unmodified guanosine controls. Validate interactions using nuclear magnetic resonance (NMR) to resolve hydrogen-bonding patterns .
Q. How can researchers synthesize 6-thioguanosine with high purity for biochemical assays?
A one-flask, two-step synthesis method converts guanosine to 6-thioguanosine by treating with phosphorus pentasulfide (PS) in anhydrous pyridine, followed by purification via reverse-phase HPLC. Monitor reaction progress using UV-Vis spectroscopy (absorbance at 342 nm at pH 4.1) and confirm purity via mass spectrometry (ESI-MS) and elemental analysis .
Q. What in vitro assays are suitable for evaluating the immunosuppressive effects of 6-thioguanosine?
Use T-cell proliferation assays (e.g., CFSE dilution) with peripheral blood mononuclear cells (PBMCs) treated with 6-thioguanosine (1–50 μM). Compare results with azathioprine (its prodrug) to assess metabolic activation. Quantify cytokine secretion (e.g., IL-2, IFN-γ) via ELISA to link immunosuppression to Th1 pathway inhibition .
Advanced Research Questions
Q. How do photophysical properties of 6-thioguanosine influence its phototoxicity in therapeutic applications?
Time-resolved femtosecond spectroscopy reveals that 6-thioguanosine undergoes ultrafast intersystem crossing to triplet states (quantum yield Φ = 0.8 ± 0.2), enabling photosensitization of reactive oxygen species (ROS). To mitigate phototoxicity, design experiments under controlled light exposure (e.g., amber vials, low-intensity UV filters) and measure ROS generation via fluorescent probes (e.g., Singlet Oxygen Sensor Green) .
Q. How should researchers address contradictions in reported bioactivity data for 6-thioguanosine derivatives?
For example, discrepancies in antibacterial activity against S. aureus (e.g., median activity = 21.9 vs. IQR = 69.2 in Sakharov’s data) may arise from variations in bacterial strain susceptibility or assay conditions. Use non-parametric statistical tests (e.g., Kruskal-Wallis, p < 0.05) to compare datasets and standardize protocols (e.g., broth microdilution for MIC determination) .
Q. What strategies optimize 6-thioguanosine’s self-assembly into nanostructures for drug delivery?
The gold(I)-bis(6-thioguanosine) complex ([Au(6-tGH)]Cl) forms vesicles via metal-ligand coordination and hydrophobic interactions. To control morphology, vary concentration (0.1–5 mM), temperature (4–37°C), and ionic strength (NaCl 0–150 mM). Characterize assemblies using cryo-TEM, dynamic light scattering (DLS), and powder X-ray diffraction (PXRD) .
Q. How can researchers validate 6-thioguanosine’s role in thiopurine metabolism pathways?
Quantify 6-thioguanosine diphosphate/triphosphate (6-TGDP/6-TGTP) in erythrocytes via LC-MS/MS. Use isotopically labeled internal standards (e.g., N-6-thioguanosine) to correct for metabolite instability. Corrogate with clinical outcomes (e.g., Crohn’s disease remission) to establish pharmacodynamic relationships .
Q. What analytical challenges arise in detecting 6-thioguanosine in biological matrices, and how can they be resolved?
Thiol oxidation and matrix interference (e.g., hemoglobin) reduce detection accuracy. Stabilize samples with 1% ascorbic acid and separate metabolites via ion-pair chromatography (e.g., tetrabutylammonium acetate). Validate recovery rates (>90%) using spiked plasma/urine controls and cross-validate with enzymatic assays (e.g., hypoxanthine-guanine phosphoribosyltransferase activity) .
Methodological Notes
- Statistical Rigor : For comparative studies (e.g., antibacterial activity), apply Bonferroni correction to adjust for multiple comparisons and report effect sizes (e.g., Cohen’s d) .
- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting: include detailed synthesis protocols, purity criteria (>95% by HPLC), and raw spectral data in supplementary materials .
- Ethical Compliance : When studying immunosuppression, adhere to institutional biosafety protocols (e.g., BSL-2 for PBMC handling) and declare conflicts of interest (e.g., funding from pharmaceutical entities) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
